molecular formula C9H20N2 B141726 4-Diethylamino-piperidine CAS No. 143300-64-5

4-Diethylamino-piperidine

Cat. No.: B141726
CAS No.: 143300-64-5
M. Wt: 156.27 g/mol
InChI Key: OUXRMEUJNPVXMM-UHFFFAOYSA-N
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Description

4-Diethylamino-piperidine is a useful research compound. Its molecular formula is C9H20N2 and its molecular weight is 156.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N,N-diethylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-3-11(4-2)9-5-7-10-8-6-9/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXRMEUJNPVXMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374233
Record name 4-Diethylamino-piperidine
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Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143300-64-5
Record name 4-Diethylamino-piperidine
Source EPA DSSTox
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Record name N,N-diethylpiperidin-4-amine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Diethylamino-piperidine from 4-Aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 4-Diethylamino-piperidine from 4-aminopiperidine. The two principal methods detailed are reductive amination and direct alkylation. This document outlines detailed experimental protocols, presents quantitative data in structured tables, and includes visualizations of the synthetic pathways and workflows to facilitate understanding and replication.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery, often incorporated into molecules targeting a range of biological entities. The efficient and scalable synthesis of this intermediate is crucial for the advancement of pharmaceutical research and development. This guide focuses on the two most common and practical methods for its synthesis starting from the readily available 4-aminopiperidine.

Synthetic Pathways

The conversion of 4-aminopiperidine to this compound can be effectively achieved through two primary synthetic strategies:

  • Reductive Amination: This one-pot reaction involves the formation of an imine intermediate from 4-aminopiperidine and acetaldehyde, which is then reduced in situ to the desired tertiary amine. This method is often favored for its efficiency and control, minimizing the risk of over-alkylation.

  • Direct Alkylation: This method involves the direct reaction of 4-aminopiperidine with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base. While conceptually straightforward, this approach may require careful control of reaction conditions to prevent the formation of quaternary ammonium salts.

The overall synthetic transformation is depicted below:

Synthesis_of_4_Diethylamino_piperidine cluster_reductive_amination Reductive Amination cluster_direct_alkylation Direct Alkylation 4-Aminopiperidine 4-Aminopiperidine This compound This compound 4-Aminopiperidine->this compound Alkylation Intermediate_Imine Intermediate_Imine 4-Aminopiperidine->Intermediate_Imine Reaction Reductive Amination Reductive Amination Direct Alkylation Direct Alkylation Acetaldehyde Acetaldehyde Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Intermediate_Imine->this compound Reduction Ethyl_Halide Ethyl Halide (e.g., Ethyl Iodide) Base Base

Figure 1: Overview of synthetic routes from 4-Aminopiperidine.

Experimental Protocols

Reductive Amination of 4-Aminopiperidine with Acetaldehyde

This protocol is adapted from general procedures for reductive amination using sodium triacetoxyborohydride, a mild and selective reducing agent.[1][2]

Reaction Scheme:

Reductive_Amination_Scheme 4-Aminopiperidine 4-Aminopiperidine Imine_Intermediate Imine_Intermediate 4-Aminopiperidine->Imine_Intermediate + 2 CH3CHO This compound This compound Imine_Intermediate->this compound + NaBH(OAc)3 Reductive_Amination_Workflow start Start dissolve Dissolve 4-aminopiperidine in DCE start->dissolve add_acetaldehyde Add acetaldehyde dissolve->add_acetaldehyde stir_1hr Stir at RT for 1 hr add_acetaldehyde->stir_1hr add_nabhoac3 Add NaBH(OAc)3 stir_1hr->add_nabhoac3 stir_12_24hr Stir at RT for 12-24 hrs add_nabhoac3->stir_12_24hr monitor Monitor reaction by TLC/LC-MS stir_12_24hr->monitor monitor->stir_12_24hr Incomplete quench Quench with NaHCO3 (aq) monitor->quench Reaction complete extract Extract with DCM quench->extract dry Dry organic phase extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify product concentrate->purify end End purify->end Direct_Alkylation_Scheme 4-Aminopiperidine 4-Aminopiperidine This compound This compound 4-Aminopiperidine->this compound + 2 CH3CH2I, Base Direct_Alkylation_Workflow start Start dissolve Dissolve 4-aminopiperidine in MeCN start->dissolve add_base Add Base (K2CO3 or Et3N) dissolve->add_base add_ethyl_iodide Add Ethyl Iodide add_base->add_ethyl_iodide reflux Reflux at 50-60 °C for 12-24 hrs add_ethyl_iodide->reflux monitor Monitor reaction by TLC/LC-MS reflux->monitor monitor->reflux Incomplete cool_filter Cool and filter monitor->cool_filter Reaction complete concentrate Concentrate filtrate cool_filter->concentrate workup Aqueous workup concentrate->workup dry Dry organic phase workup->dry concentrate_final Concentrate in vacuo dry->concentrate_final purify Purify product concentrate_final->purify end End purify->end

References

An In-depth Technical Guide to the Reductive Amination Protocol for 4-Diethylamino-piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reductive amination protocol for the synthesis of 4-diethylamino-piperidine, a valuable building block in medicinal chemistry and drug development. This document details the underlying chemical principles, a specific experimental protocol, and the necessary data for successful synthesis and purification.

Introduction to Reductive Amination

Reductive amination is a powerful and widely used method for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds (aldehydes and ketones). The reaction proceeds through the initial formation of an imine or iminium ion intermediate from the reaction of a carbonyl compound with an amine, which is then reduced in situ to the corresponding amine. This method offers a high degree of control and selectivity, often avoiding the overalkylation issues associated with direct alkylation of amines.

A key reagent in modern reductive amination is sodium triacetoxyborohydride (NaBH(OAc)₃). This mild and selective reducing agent is particularly effective because it readily reduces the protonated imine intermediate but is slow to react with the starting ketone or aldehyde, thus minimizing side reactions.[1][2] The reaction is typically carried out in aprotic solvents such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[1][3] Acetic acid is sometimes used as a catalyst, especially for less reactive ketones.[1][3]

Experimental Protocol: Synthesis of N-Benzyl-4-diethylamino-piperidine

This protocol details the synthesis of a protected form of this compound, specifically N-Benzyl-4-diethylamino-piperidine, starting from N-benzyl-4-piperidone and diethylamine. The benzyl protecting group can be subsequently removed if the free secondary amine on the piperidine ring is required.

Reaction Scheme:

Reagents and Materials
Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Molar Ratio
N-Benzyl-4-piperidone189.261.89 g10.01.0
Diethylamine73.141.10 mL (0.78 g)10.71.07
Sodium Triacetoxyborohydride211.942.54 g12.01.2
1,2-Dichloroethane (DCE)98.9640 mL--
Saturated Sodium Bicarbonate (aq)-30 mL--
Dichloromethane (DCM)84.933 x 30 mL--
Anhydrous Sodium Sulfate142.04As needed--
Procedure
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add N-benzyl-4-piperidone (1.89 g, 10.0 mmol) and 1,2-dichloroethane (40 mL).

  • Stir the mixture at room temperature until the N-benzyl-4-piperidone is fully dissolved.

  • Add diethylamine (1.10 mL, 10.7 mmol) to the solution.

  • Allow the mixture to stir for 20 minutes at room temperature to facilitate the formation of the iminium ion intermediate.

  • In a single portion, add sodium triacetoxyborohydride (2.54 g, 12.0 mmol) to the reaction mixture. A slight exotherm may be observed.

  • Stir the reaction at room temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (30 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude N-benzyl-4-diethylamino-piperidine can be purified by flash column chromatography on silica gel. A suitable eluent system would be a gradient of ethyl acetate in hexanes, with the polarity gradually increasing. The addition of a small amount of triethylamine (e.g., 1%) to the eluent can help to prevent the product from streaking on the column.

Data Presentation

Reagent Specifications
ReagentPuritySupplierNotes
N-Benzyl-4-piperidone≥98%Commercially Available-
Diethylamine≥99.5%Commercially Available-
Sodium Triacetoxyborohydride≥95%Commercially AvailableMoisture sensitive
1,2-Dichloroethane (DCE)Anhydrous, ≥99.8%Commercially AvailableUse in a well-ventilated fume hood
Dichloromethane (DCM)ACS GradeCommercially Available-
Expected Results
ParameterValue
Theoretical Yield 2.46 g
Expected Yield 75-90%
Appearance Colorless to pale yellow oil
Purity (post-chromatography) >98%

Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_workup Workup cluster_purification Purification start Dissolve N-Benzyl-4-piperidone in DCE add_amine Add Diethylamine start->add_amine stir1 Stir for 20 min add_amine->stir1 add_reductant Add NaBH(OAc)3 stir1->add_reductant react Stir for 12-18h at RT add_reductant->react quench Quench with sat. NaHCO3 react->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography product Pure N-Benzyl-4-diethylamino-piperidine chromatography->product

Caption: Experimental workflow for the synthesis of N-Benzyl-4-diethylamino-piperidine.

Reductive Amination Mechanism

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_reduction Reduction ketone N-Benzyl-4-piperidone iminium Iminium Ion ketone->iminium + Diethylamine - H2O amine Diethylamine amine->iminium product N-Benzyl-4-diethylamino-piperidine iminium->product reductant NaBH(OAc)3 reductant->product Hydride Transfer

Caption: Simplified mechanism of reductive amination.

References

4-Diethylamino-piperidine chemical properties and CAS number

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 4-Diethylamino-piperidine. The information is intended to support research and development activities in the fields of medicinal chemistry, pharmacology, and drug discovery.

Core Chemical Properties

This compound, a substituted piperidine derivative, is a versatile building block in organic synthesis. Its chemical and physical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 143300-64-5[1][2][3]
Molecular Formula C9H20N2[1][4]
Molecular Weight 156.27 g/mol [1][4]
IUPAC Name N,N-diethylpiperidin-4-amine[3][4]
Boiling Point 213.9 °C at 760 mmHg; 108 °C at 6 mmHg[2][5]
Density 0.89 g/cm³[2][5]
Refractive Index 1.478[5]
Flash Point 71.3 °C[5]
Appearance Colorless to light yellow liquid[2]
pKa 10.32 ± 0.20 (Predicted)[2]
Solubility Soluble in organic solvents, moderately soluble in water.[6]

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the reductive amination of a suitable 4-piperidone precursor. This method offers a straightforward and efficient route to the desired product.

Experimental Protocol: Synthesis via Reductive Amination

This protocol is based on established methods for the synthesis of analogous N,N-dialkyl-4-aminopiperidines.

Materials:

  • N-Boc-4-piperidone

  • Diethylamine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine, saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Hydrochloric acid (HCl) in dioxane (4 M)

  • Diethyl ether

Procedure:

  • Reaction Setup: To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous dichloromethane (DCM), add diethylamine (1.2 eq). Stir the mixture at room temperature for 1 hour.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C. Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification of Boc-protected intermediate: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Deprotection: Dissolve the purified Boc-protected intermediate in a minimal amount of diethyl ether and add a 4 M solution of HCl in dioxane (excess). Stir the mixture at room temperature for 4-6 hours.

  • Isolation: The hydrochloride salt of this compound will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum. The free base can be obtained by neutralizing the salt with a suitable base and extracting with an organic solvent.

Purification

Purification of this compound can be achieved by vacuum distillation. Given its boiling point, distillation under reduced pressure is necessary to prevent decomposition.

Analytical Characterization

The identity and purity of this compound can be confirmed using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

Protocol:

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Detector: Electron Ionization (EI) at 70 eV. Scan range m/z 40-400.

High-Performance Liquid Chromatography (HPLC)

For HPLC analysis, derivatization is often required for aliphatic amines to improve their detection by UV or fluorescence. However, a method using a charged aerosol detector (CAD) or evaporative light scattering detector (ELSD) could be employed for the underivatized compound. A reversed-phase method is typically suitable.

Protocol (Reversed-Phase):

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: ELSD or CAD.

Potential Pharmacological Relevance and Experimental Workflows

While specific signaling pathways for this compound are not extensively documented, the 4-aminopiperidine scaffold is a well-established pharmacophore in numerous biologically active compounds, including antiviral, anticancer, and cognition-enhancing agents.[7][8] These compounds are known to interact with various biological targets, including G-protein coupled receptors (GPCRs) and ion channels.

The following diagrams illustrate a generalized experimental workflow for the synthesis and characterization of this compound and a hypothetical signaling pathway that could be investigated for a 4-aminopiperidine derivative based on the known pharmacology of this class of compounds.

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Start Start Reductive_Amination Reductive Amination (N-Boc-4-piperidone + Diethylamine) Start->Reductive_Amination Workup Aqueous Workup & Extraction Reductive_Amination->Workup Purification_Boc Column Chromatography Workup->Purification_Boc Deprotection Boc Deprotection (HCl/Dioxane) Purification_Boc->Deprotection Isolation Precipitation & Filtration Deprotection->Isolation Final_Product This compound HCl Isolation->Final_Product GC_MS GC-MS Analysis Final_Product->GC_MS HPLC HPLC Analysis Final_Product->HPLC NMR NMR Spectroscopy Final_Product->NMR Purity_Confirmation Purity >95%? GC_MS->Purity_Confirmation HPLC->Purity_Confirmation NMR->Purity_Confirmation

Caption: General workflow for the synthesis and analysis of this compound.

Hypothetical_Signaling_Pathway Ligand 4-Aminopiperidine Derivative Receptor Target Receptor (e.g., GPCR, Ion Channel) Ligand->Receptor Binding Second_Messenger Second Messenger (e.g., cAMP, Ca2+) Receptor->Second_Messenger Activation Kinase_Cascade Kinase Cascade (e.g., MAPK, PI3K/Akt) Second_Messenger->Kinase_Cascade Modulation Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Phosphorylation Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Transcription_Factor->Cellular_Response Gene Expression

Caption: Hypothetical signaling pathway for a 4-aminopiperidine derivative.

References

An In-depth Technical Guide to the Spectroscopic Data of 4-Diethylamino-piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4-Diethylamino-piperidine (CAS No. 143300-64-5). Due to the limited availability of direct experimental data in public literature, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of structurally analogous compounds. Additionally, a generalized experimental protocol for the acquisition of such spectroscopic data is outlined to guide researchers in their analytical endeavors.

Introduction

This compound is a substituted heterocyclic amine with potential applications in pharmaceutical and chemical research. The piperidine scaffold is a prevalent structural motif in a wide array of bioactive molecules and approved drugs. The diethylamino substituent at the 4-position significantly influences the molecule's physicochemical properties, including its basicity, lipophilicity, and potential for intermolecular interactions. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting. This guide aims to provide a detailed predictive analysis of its spectral properties to aid in these efforts.

Predicted Spectroscopic Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from spectral data of similar compounds, including 4-aminopiperidine, N,N-diethylcyclohexylamine, and piperidine.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below. These predictions are based on the known spectral data of 4-aminopiperidine and incorporate the expected electronic effects of the N,N-diethyl group.

Table 1: Predicted ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.9 - 3.1m2HPiperidine-H (axial at C2/C6)
~2.5 - 2.7m2HPiperidine-H (equatorial at C2/C6)
~2.4 - 2.6q4H-N(CH₂CH₃)₂
~1.7 - 1.9m2HPiperidine-H (equatorial at C3/C5)
~1.3 - 1.5m2HPiperidine-H (axial at C3/C5)
~1.0 - 1.2t6H-N(CH₂CH₃)₂
(variable)s (br)1HNH

Table 2: Predicted ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignment
~55 - 60C4
~45 - 50C2/C6
~44 - 48-N(CH₂CH₃)₂
~30 - 35C3/C5
~12 - 15-N(CH₂CH₃)₂

2.2. Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR absorption bands for this compound are based on the characteristic frequencies of secondary amines, tertiary amines, and alkyl groups, with reference to the spectra of piperidine and N,N-diethylcyclohexylamine.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3300 - 3250MediumN-H stretch (secondary amine)
~2960 - 2850StrongC-H stretch (alkyl)
~1470 - 1450MediumC-H bend (alkyl)
~1180 - 1020MediumC-N stretch

2.3. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. The predicted mass spectral data for this compound is based on common fragmentation patterns of piperidine derivatives.[1]

Table 4: Predicted Mass Spectrometry Data for this compound

m/z RatioPredicted Fragmentation Pathway
156[M]⁺, Molecular ion
157[M+H]⁺, Protonated molecule (in ESI or CI)
141Loss of a methyl group (•CH₃)
127Loss of an ethyl group (•C₂H₅)
84α-cleavage with loss of the diethylamino group
72Diethylaminyl cation [N(C₂H₅)₂]⁺

Experimental Protocols

The following are generalized protocols for the spectroscopic characterization of this compound, based on common organic synthesis methodologies for similar compounds.

3.1. NMR Spectroscopy

  • Instrumentation: A 400 or 500 MHz NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

    • ¹³C NMR: Acquire the spectrum using proton decoupling. A larger number of scans will be necessary compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.

3.2. IR Spectroscopy

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

    • KBr Pellet (for solids): Mix a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder or pure KBr pellet and subtract it from the sample spectrum.

3.3. Mass Spectrometry

  • Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[1]

  • Sample Preparation:

    • EI-MS: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) via a direct insertion probe or a gas chromatograph (GC).

    • ESI-MS: Prepare a dilute solution of the sample in a solvent mixture suitable for ESI, such as methanol/water with a small amount of formic acid to promote protonation.[1]

  • Acquisition:

    • EI-MS: Use a standard ionization energy of 70 eV.[1]

    • ESI-MS: Infuse the sample solution into the ESI source. Optimize source parameters (e.g., capillary voltage, cone voltage, and desolvation gas temperature and flow) to maximize the signal of the protonated molecule [M+H]⁺.[1]

    • Tandem MS (MS/MS): For structural confirmation, select the [M+H]⁺ ion as the precursor and subject it to collision-induced dissociation (CID) to obtain a fragment ion spectrum.[1]

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a novel piperidine derivative like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization start Starting Materials reaction Chemical Reaction start->reaction workup Workup & Extraction reaction->workup purification Purification (e.g., Chromatography, Distillation) workup->purification sample Pure Compound: this compound purification->sample nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry (EI, ESI) sample->ms data_analysis Data Analysis & Structural Elucidation nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: General workflow for the synthesis and spectroscopic analysis.

Conclusion

Disclaimer: The spectral data presented in this document are predicted values and should be used as a guide for interpretation. Experimental verification is strongly recommended for definitive structural confirmation.

References

Navigating the Solubility Landscape of 4-Diethylamino-piperidine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Diethylamino-piperidine in various organic solvents. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available qualitative solubility data, outlines a detailed experimental protocol for quantitative determination, and presents a logical workflow for solvent selection. Understanding the solubility of this compound is critical for its application in synthesis, purification, and formulation development.

Core Executive Summary

This compound, a substituted heterocyclic amine, generally exhibits favorable solubility in a range of common organic solvents. This is attributed to the presence of the polar tertiary amine and the piperidine ring, which allow for effective solvation by moderately polar to polar solvents. While specific quantitative solubility data is not widely available in published literature, a qualitative understanding can be derived from the general behavior of similar amine compounds and piperidine derivatives. This guide provides a framework for researchers to determine precise solubility parameters tailored to their specific laboratory conditions.

Qualitative Solubility Profile

Based on established principles of amine and piperidine chemistry, the expected solubility of this compound is summarized below. Amines are generally soluble in organic solvents such as diethyl ether and dichloromethane[1]. The parent compound, piperidine, is miscible with water and soluble in a variety of organic solvents including alcohols, ethers, and chloroform, while showing limited solubility in nonpolar solvents like hexane[2][3]. This suggests a similar solubility pattern for its N,N-diethyl substituted derivative.

Solvent ClassRepresentative SolventsExpected Qualitative SolubilityRationale
Polar Protic Methanol, EthanolHighThe polar hydroxyl group of the alcohol can hydrogen bond with the nitrogen atoms of this compound, facilitating dissolution.
Polar Aprotic Acetone, AcetonitrileHighThe dipole-dipole interactions between the solvent and the polar amine functionality promote solubility.
Halogenated Dichloromethane, ChloroformHighThese solvents are effective at solvating a wide range of organic compounds, including amines.[1]
Ethers Diethyl Ether, Tetrahydrofuran (THF)Moderate to HighEthers can act as hydrogen bond acceptors, interacting favorably with the amine.[1][2][3]
Aromatic Toluene, BenzeneModerateThe nonpolar aromatic ring can interact with the piperidine backbone, while the overall polarity of the solute allows for some solubility.
Nonpolar Aliphatic Hexane, CyclohexaneLowThe significant difference in polarity between the solvent and the solute limits miscibility.[2][3]

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, the following experimental protocol is recommended. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 10 mL)

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Gas chromatograph with a suitable detector (GC-FID or GC-MS) or a High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV or ELSD).

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a pre-weighed vial. The excess is to ensure that a saturated solution is formed.

    • Record the initial mass of the compound.

    • Add a known volume (e.g., 5.0 mL) of the selected organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.

  • Separation of the Saturated Solution:

    • After equilibration, remove the vial from the shaker and let it stand for a short period to allow undissolved solid to settle.

    • For more effective separation, centrifuge the vial at a moderate speed (e.g., 5000 rpm) for 10-15 minutes. This will pellet the excess solid.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a pipette. To avoid disturbing the solid, it is advisable to use a syringe fitted with a syringe filter.

    • Transfer the filtered supernatant to a volumetric flask and dilute it to a known volume with the same organic solvent. This diluted sample will be used for analysis.

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions and the diluted sample solution using a calibrated GC or HPLC method to determine the concentration of this compound in the diluted sample.

  • Calculation of Solubility:

    • From the concentration of the diluted sample, calculate the concentration of the original saturated solution, taking into account the dilution factor.

    • Express the solubility in desired units, such as g/100 mL, mg/mL, or mol/L.

Logical Workflow for Solvent Screening

The following diagram illustrates a general workflow for screening and selecting an appropriate solvent for this compound based on solubility requirements for a given application, such as a chemical reaction or purification process.

G start Define Application (e.g., Reaction, Crystallization) qual_screen Qualitative Solubility Screening (Small Scale) start->qual_screen Select a range of solvents (polar, nonpolar, etc.) quant_measure Quantitative Solubility Measurement (at Target Temperature) qual_screen->quant_measure Identify promising solvents (e.g., 'soluble', 'sparingly soluble') solvent_selection Solvent Selection and Optimization qual_screen->solvent_selection Insoluble solvents rejected quant_measure->solvent_selection Provide precise solubility data end Application solvent_selection->end

Solvent Screening Workflow

This structured approach ensures an efficient and data-driven process for identifying the optimal solvent system for this compound in a research or development setting. By combining the provided qualitative guidance with the detailed experimental protocol, researchers can confidently address the solubility challenges associated with this versatile compound.

References

Stability and Storage of 4-Diethylamino-piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage conditions for 4-Diethylamino-piperidine (CAS RN: 143300-64-5). Drawing from available data and established principles of chemical stability for related compounds, this document outlines recommended storage protocols, potential degradation pathways, and methodologies for stability assessment.

Core Stability and Storage Recommendations

Proper storage is paramount to ensure the integrity and purity of this compound for research and development applications. The primary recommendation is storage at 2-8°C, with protection from light [1]. This is based on the general sensitivity of amine compounds to temperature and light-induced degradation.

For safe handling and to maintain chemical stability, the following general storage and handling guidelines, extrapolated from safety data sheets of similar piperidine derivatives, should be observed:

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Airtight Containers: Containers should be tightly sealed to prevent exposure to moisture and atmospheric carbon dioxide, which can react with the amine.

  • Ventilation: Store in a well-ventilated area to dissipate any potential vapors.[2]

  • Incompatible Materials: Avoid storage near strong oxidizing agents and strong acids, as these can induce rapid degradation.[3]

Quantitative Storage Recommendations
ParameterRecommended ConditionRationale
Temperature 2-8°CTo minimize thermal degradation and maintain chemical stability.[1]
Light Exposure Protect from lightTo prevent photolytic degradation pathways.[1]
Atmosphere Dry, inert gas (optional)To prevent oxidation and reaction with atmospheric components.
Container Tightly sealedTo prevent ingress of moisture and CO2.[2]

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation can be inferred from the functional groups present—a tertiary amine within a piperidine ring.

  • Oxidation: The tertiary amine is susceptible to oxidation, which could lead to the formation of an N-oxide. This is a common degradation pathway for tertiary amines and can be accelerated by exposure to air and light.

  • Reaction with Carbon Dioxide: Tertiary amines can react with atmospheric carbon dioxide to form carbamates, especially in the presence of moisture.

  • Thermal Degradation: At elevated temperatures, ring-opening or other complex degradation reactions may occur.

  • Photodegradation: Exposure to UV light can provide the energy to initiate degradation reactions, often through radical mechanisms.

A logical workflow for investigating these potential degradation pathways is outlined below.

Logical Workflow for Degradation Pathway Analysis cluster_0 Stress Conditions cluster_1 Analytical Investigation cluster_2 Outcome A This compound B Oxidative Stress (e.g., H2O2) A->B C Thermal Stress (Elevated Temperature) A->C D Photolytic Stress (UV/Vis Light) A->D E Humidity Stress A->E F LC-MS/MS Analysis B->F C->F D->F E->F G NMR Spectroscopy F->G H FTIR Spectroscopy F->H I Identification of Degradation Products G->I H->I J Elucidation of Degradation Pathways I->J

Workflow for Investigating Degradation Pathways.

Experimental Protocols for Stability Assessment

To definitively determine the stability of this compound, a forced degradation study is recommended. The following is a generalized protocol that can be adapted for this purpose.

Objective

To identify potential degradation products and pathways for this compound under various stress conditions, and to develop a stability-indicating analytical method.

Materials and Methods
  • Test Substance: this compound

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), HPLC-grade solvents (e.g., acetonitrile, methanol, water), and appropriate buffers.

  • Instrumentation: HPLC with a UV detector or a mass spectrometer (LC-MS), pH meter, photostability chamber, and a temperature-controlled oven.

Preparation of Stock and Stress Samples
  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place a sample of the stock solution in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

Analytical Method

A stability-indicating reverse-phase HPLC (RP-HPLC) method should be developed and validated to separate the parent compound from its degradation products.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a suitable wavelength or mass spectrometry for identification of degradation products.

The workflow for a typical forced degradation study is illustrated below.

Forced Degradation Experimental Workflow A Prepare Stock Solution of this compound B Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Sample Preparation (Neutralization, Dilution) B->C D RP-HPLC Analysis C->D E Data Analysis (Peak Purity, Mass Balance) D->E F Characterization of Degradants (LC-MS, NMR) E->F G Identify Degradation Pathways F->G

Forced Degradation Study Workflow.

Concluding Remarks

The stability of this compound is best maintained by storage at refrigerated temperatures (2-8°C) and protection from light. While specific degradation data is limited, the presence of a tertiary amine suggests susceptibility to oxidation. For critical applications, it is highly recommended to perform dedicated stability studies to understand the degradation profile of this compound under specific formulation and storage conditions. The protocols and logical frameworks provided in this guide offer a starting point for such investigations.

References

The 4-Diethylamino-piperidine Scaffold: A Versatile Building Block for Potent Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide explores the significant, albeit indirect, role of 4-Diethylamino-piperidine in the development of novel therapeutics. While not possessing notable intrinsic biological activity itself, this substituted piperidine serves as a crucial and versatile scaffold in medicinal chemistry. Its structural features allow for the synthesis of a diverse range of derivatives with potent and specific activities against various biological targets. This document provides an in-depth overview for researchers, scientists, and drug development professionals on the potential applications of this chemical moiety, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The piperidine ring is a highly privileged scaffold in drug discovery, present in numerous FDA-approved pharmaceuticals. The 4-amino substitution, as seen in this compound and its analogs, provides a key vector for chemical modification, enabling the exploration of vast chemical space and the optimization of structure-activity relationships (SAR). Derivatives built upon this core have shown significant promise in several key therapeutic areas, including oncology, neurodegenerative disease, and metabolic disorders.

Quantitative Biological Activity of 4-Substituted Piperidine Derivatives

The following tables summarize the quantitative biological activity of various compounds synthesized using a 4-substituted piperidine scaffold, demonstrating the potency achievable from this structural starting point.

Table 1: PI3K/mTOR Kinase Inhibitory Activity

Compound ClassTarget(s)IC₅₀ / Kᵢ (nM)Reference Compound Example
Imidazo[1][2]naphthyridinePI3Kα / mTORKᵢ = 1.41 / IC₅₀ > 1000 (cell)BEZ235 derivative
PyridopyrimidinonePI3Kα / mTORKᵢ (PI3Kα) = 0.4PF-04691502
Benzimidazole-TriazinePan-PI3KIC₅₀ (PI3Kα) = 9-

Table 2: Cholinesterase Inhibitory Activity

Compound ClassTargetIC₅₀ (nM)Selectivity
1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidineAcetylcholinesterase (AChE)0.5618,000x for AChE over BuChE
1-Benzyl-4-[2-(phthalimidoethyl)]piperidineAcetylcholinesterase (AChE)1.2~34,700x for AChE over BuChE
Piperidinone DerivativesAcetylcholinesterase (AChE)12,550Selective for AChE
Piperidinone DerivativesButyrylcholinesterase (BuChE)17,280Dual Inhibitor

Table 3: Muscarinic Receptor Binding Affinity

Compound ClassTargetKᵢ (nM)Notes
N-Substituted 4-Piperidinyl BenzilateMuscarinic Receptors0.2N-methyl or N-ethyl substitution
N-Substituted 4-Piperidinyl BenzilateMuscarinic Receptors0.2N-benzyl substitution
Pethidine AnalogsM₁, M₃, M₅ Receptors370 - 670Varied selectivity based on analog

Table 4: Glucokinase (GK) Activation

Compound ClassTargetEC₅₀ (nM)Notes
Thiazole-based derivativesGlucokinase18Potent activator with moderate glucose-lowering effect in vivo.
Pyrazole-based derivativesGlucokinase65Significant glucose-lowering effect (79%) in vivo.

Key Experimental Protocols

Detailed methodologies are crucial for the evaluation of compounds derived from the this compound scaffold. Below are representative protocols for key biological assays.

PI3K In Vitro Kinase Assay (TR-FRET)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC₅₀ of a test compound against a PI3K isoform.

Materials:

  • PI3K enzyme (e.g., PI3Kα, β, δ, or γ)

  • PIP₂ substrate

  • ATP

  • Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 3 mM MgCl₂, 1 mM DTT, 0.05% CHAPS

  • Test compound (e.g., derivative of this compound) in DMSO

  • TR-FRET detection reagents (e.g., Adapta™ Universal Kinase Assay)

  • 384-well plates

  • TR-FRET enabled plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. Further dilute these in assay buffer to the desired final concentrations.

  • In a 384-well plate, add 2.5 µL of the diluted test compound or DMSO (for vehicle control).

  • Add 2.5 µL of the PI3K enzyme solution to each well.

  • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and detect the product by adding the TR-FRET detection reagents as per the manufacturer's instructions.

  • Incubate for an additional 30-60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET plate reader (e.g., excitation at 340 nm, emission at 495 nm and 520 nm).

  • Calculate the ratio of the two emission signals and plot the results against the inhibitor concentration. Determine the IC₅₀ value using a suitable non-linear regression model.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures AChE activity by quantifying the product of acetylthiocholine hydrolysis.

Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)

  • Phosphate Buffer (0.1 M, pH 8.0)

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution (10 mM in buffer)

  • ATCI (acetylthiocholine iodide) solution (75 mM in deionized water)

  • Test compound in DMSO, serially diluted in buffer

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • In a 96-well plate, set up the following reactions in triplicate:

    • Blank: 180 µL of phosphate buffer.

    • Control (100% activity): 140 µL buffer, 20 µL AChE solution, 20 µL buffer (or DMSO at the same final concentration as test wells).

    • Test Wells: 140 µL buffer, 20 µL AChE solution, 20 µL of test compound working solution.

  • Mix gently and pre-incubate the plate at 37°C for 15 minutes to allow for enzyme-inhibitor interaction.

  • Initiate the reaction by adding 20 µL of 15 mM ATCI solution and 20 µL of 3 mM DTNB solution to each well (except the blank).

  • Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes.

  • Calculate the rate of reaction (V) for each well (ΔAbs/min) from the linear portion of the kinetic curve.

  • Correct for background by subtracting the rate of the blank from all other rates.

  • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value.

Muscarinic Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of a test compound for muscarinic receptors.

Materials:

  • Receptor Source: Membranes from cells stably expressing a human muscarinic receptor subtype (e.g., M₁, M₂, M₃) or tissue homogenates (e.g., rat cerebral cortex).

  • Radioligand: [³H]Quinuclidinyl benzilate ([³H]QNB) or [³H]N-methylscopolamine ([³H]NMS).

  • Test compound, serially diluted.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: Atropine (1 µM final concentration).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Cell harvester and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL assay buffer, 50 µL radioligand (at a concentration near its Kₑ), 100 µL membrane preparation.

    • Non-specific Binding: 50 µL atropine, 50 µL radioligand, 100 µL membrane preparation.

    • Competition Binding: 50 µL of each test compound dilution, 50 µL radioligand, 100 µL membrane preparation.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Place filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a liquid scintillation counter.

  • Calculate specific binding = Total binding - Non-specific binding.

  • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate key concepts related to the development and mechanism of action of compounds derived from the this compound scaffold.

G cluster_synthesis Synthetic Workflow Start 4-Diethylamino- piperidine Step1 Reductive Amination or Acylation at Piperidine N1 Start->Step1 Intermediate1 N1-Functionalized Piperidine Step1->Intermediate1 Step2 Modification of 4-Amino Group Intermediate1->Step2 Intermediate2 Fully Decorated Scaffold Step2->Intermediate2 Final Bioactive Derivative Intermediate2->Final

Caption: General synthetic workflow from a 4-substituted piperidine to a bioactive derivative.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PTEN PTEN PIP3->PTEN PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Cell Cell Growth, Proliferation, Survival mTORC1->Cell Inhibitor Piperidine-derived PI3K Inhibitor Inhibitor->PI3K PTEN->PIP2

Caption: The PI3K/AKT signaling pathway, a key target in oncology.

Cholinergic_Synapse cluster_pre Presynaptic Terminal cluster_post Postsynaptic Membrane ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_synapse ACh ACh_vesicle->ACh_synapse release Muscarinic_R Muscarinic Receptor Response Cellular Response (e.g., nerve impulse) Muscarinic_R->Response ACh_synapse->Muscarinic_R binds AChE AChE ACh_synapse->AChE hydrolysis AChE_Inhibitor AChE Inhibitor (Piperidine-derived) AChE_Inhibitor->AChE Muscarinic_Antagonist Muscarinic Antagonist (Piperidine-derived) Muscarinic_Antagonist->Muscarinic_R

Caption: Simplified cholinergic synapse showing targets for piperidine-derived drugs.

References

A Technical Guide to 4-Diethylamino-piperidine and Its Analogs: A Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of FDA-approved drugs and biologically active natural products.[1][2] Its unique structural and physicochemical properties, such as high chemical stability, modulation of lipophilicity and water solubility, and the ability to act as both a hydrogen bond donor and acceptor, make it a highly privileged motif in drug design.[2] This technical guide provides a comprehensive review of the literature on 4-diethylamino-piperidine and its analogs, focusing on their synthesis, biological activities with quantitative data, detailed experimental protocols, and the signaling pathways they modulate.

Synthesis of this compound and Its Analogs

The synthesis of substituted piperidines is a well-established field in organic chemistry, with numerous methods available for the construction of this versatile heterocyclic ring. Common strategies include intramolecular and intermolecular cyclizations, the hydrogenation of pyridine precursors, and multicomponent reactions.[1]

A facile and efficient method for the preparation of 4-substituted-4-aminopiperidine derivatives, which can be readily adapted for the synthesis of this compound analogs, utilizes isonipecotate as a starting material.[3] The key steps in this synthetic approach involve the alkylation of the isonipecotate to introduce diversity at the 4-position, followed by a Curtius rearrangement to yield the 4-aminopiperidine core.[3]

Another versatile approach is the one-pot multicomponent synthesis, such as the Ugi four-component reaction, which allows for the rapid assembly of complex piperidine derivatives from simple starting materials.[4] For instance, the reaction of a 4-piperidone, an amine, an isocyanide, and a carboxylic acid can generate highly substituted piperidine scaffolds in a single step.[4] Reductive amination is another fundamental and widely used method for the synthesis of N-substituted piperidines.[4]

Biological Activities and Quantitative Data

Analogs of this compound have demonstrated a wide spectrum of biological activities, positioning them as promising candidates for drug development in various therapeutic areas. These activities include anticancer, antimicrobial, antidiabetic, and neurological effects. The following tables summarize the quantitative data from the literature.

Anticancer Activity

Piperidine derivatives have shown significant potential as anticancer agents by targeting various signaling pathways crucial for cancer cell proliferation and survival.[5][6][7]

Compound/Analog ClassCell LineActivity MetricValueReference
4-Aminopiperidine-3,4-dihyroquinazoline-2-uracil derivative (9i)-DPP4 Inhibition (IC50)9.25 ± 0.57 µM[8]
4-Aminopiperidine-3,4-dihyroquinazoline-2-uracil derivative (9c)-DPP4 Inhibition (IC50)15.3 ± 0.65 µM[8]
Tetrahydropyrimidine derivative (4k)HeLaCytotoxicity (IC50)43.63 µM[9]
Tetrahydropyrimidine derivative (4b)HeLaCytotoxicity (IC50)52.59 µM[9]
4-Aminopiperidine derivative (2b)HL-60Cytotoxicity (IC50)In the same range as posaconazole[10]
4-Aminopiperidine derivative (3b)HL-60Cytotoxicity (IC50)In the same range as posaconazole[10]
Antimicrobial Activity

The piperidine scaffold is also a key component in the development of new antimicrobial agents.

Compound/Analog ClassMicroorganismActivity MetricValue (µg/mL)Reference
Piperidine-based Sulfobetaine (P14S4)E. hiraeZone of Inhibition7.3 mm[11]
Piperidine-based Sulfobetaine (P14S4)S. aureusZone of Inhibition6.88 mm[11]
Piperidine-based Sulfobetaine (P14S4)B. subtilisZone of Inhibition6.23 mm[11]
Piperidine-based Sulfobetaine (P12S3)C. albicansZone of Inhibition7.58 mm[11]
Piperidine derivative (P7)Various bacteriaPotent antimicrobial activity-

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis and biological evaluation of this compound analogs.

Synthesis Protocol: One-Pot Reductive Amination for 4-Anilinopiperidine

This protocol is adapted from a general procedure for the synthesis of 4-anilinopiperidines and can be modified for this compound analogs.[4]

Materials:

  • 1-Benzyl-4-piperidone

  • Aniline (or Diethylamine)

  • Sodium triacetoxyborohydride

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/hexanes mixture (eluent)

Procedure:

  • In a round-bottom flask, dissolve 1-benzyl-4-piperidone (1 equivalent) and aniline (1 equivalent) in dichloromethane.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 30 minutes, maintaining the temperature below 10 °C.[4]

  • Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[4]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).[4]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[4]

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexanes eluent system to afford the pure 4-anilinopiperidine.[4]

Antimicrobial Screening: Broth Microdilution Method for MIC Determination

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of synthesized compounds against various microorganisms.[12]

Materials:

  • Synthesized piperidine derivatives

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Broth (MHB)

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Bacillus subtilis, Yersinia enterocolitica, Candida albicans)[12]

  • Ampicillin and fluconazole (reference antibiotics)

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Dissolve the synthesized piperidine derivatives in 100% DMSO to prepare stock solutions.

  • Prepare two-fold serial dilutions of the compounds in the microtiter plates to achieve final concentrations ranging from 1 to 512 µg/mL.[12]

  • Prepare standardized inoculums of the test microorganisms in MHB to a final density of 5 × 10^5 cfu/mL.[12]

  • Add the microbial inoculum to each well of the microtiter plate containing the compound dilutions.

  • Include positive controls (microorganisms with reference antibiotics) and negative controls (microorganisms in broth without any compound).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 48 hours for fungi.[12]

  • The MIC is determined as the lowest concentration of the compound that prevents visible growth of the microorganism.[12]

Signaling Pathways and Molecular Mechanisms

Piperidine-containing compounds, particularly the natural product piperine, have been shown to exert their anticancer effects by modulating several key signaling pathways.[5][6] Understanding these mechanisms is crucial for the rational design of more potent and selective analogs.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a common feature in many cancers. Piperine has been reported to inhibit this pathway, leading to the induction of apoptosis in cancer cells.[5]

PI3K_Akt_Pathway Piperidine_Analog Piperidine Analog (e.g., Piperine) PI3K PI3K Piperidine_Analog->PI3K Inhibits Apoptosis Apoptosis Piperidine_Analog->Apoptosis Induces Akt Akt PI3K->Akt Activates Akt->Apoptosis Inhibits Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Promotes

Caption: Inhibition of the PI3K/Akt pathway by piperidine analogs.

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammation, immunity, and cancer. The constitutive activation of NF-κB is observed in many tumors, where it promotes cell proliferation and survival. Piperine has been shown to suppress NF-κB activation.[5]

NFkB_Pathway cluster_nucleus Nucleus Piperidine_Analog Piperidine Analog (e.g., Piperine) IKK IKK Piperidine_Analog->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory & Pro-survival Genes NFkB_n NF-κB Gene_Expression_n Gene Expression NFkB_n->Gene_Expression_n

Caption: Suppression of the NF-κB signaling pathway.

Experimental Workflow: High-Throughput Screening for Biological Activity

The following diagram illustrates a typical workflow for the high-throughput screening of a library of synthesized this compound analogs to identify lead compounds with a desired biological activity.

HTS_Workflow Start Start: Synthesized Compound Library Primary_Screen Primary Screening (e.g., Cell Viability Assay) Start->Primary_Screen Hit_Identification Hit Identification (Active Compounds) Primary_Screen->Hit_Identification Dose_Response Dose-Response Studies (IC50/EC50) Hit_Identification->Dose_Response Actives End End: Lead Optimization Hit_Identification->End Inactives Secondary_Assays Secondary Assays (e.g., Mechanism of Action) Dose_Response->Secondary_Assays Lead_Selection Lead Compound Selection Secondary_Assays->Lead_Selection Lead_Selection->Dose_Response Further Characterization Lead_Selection->End Promising Leads

Caption: High-throughput screening workflow for piperidine analogs.

References

A Theoretical Guide to the Conformational Analysis of 4-Diethylamino-piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, present in numerous pharmaceuticals due to its favorable physicochemical properties and synthetic accessibility. The three-dimensional arrangement, or conformation, of the piperidine ring and its substituents is a critical determinant of a molecule's biological activity, dictating its interaction with target receptors and enzymes. This technical guide provides a comprehensive theoretical framework for analyzing the conformational landscape of 4-Diethylamino-piperidine. While specific experimental studies on this exact molecule are not extensively documented, this paper synthesizes established principles of stereochemistry, computational chemistry, and experimental validation techniques to predict and understand its conformational behavior. We detail the foundational principles of piperidine stereochemistry, outline a robust computational workflow for theoretical analysis, and describe the experimental protocols used for validation, providing researchers with a practical guide for studying this and related substituted piperidines.

Foundational Principles of Piperidine Conformation

The conformational preference of the piperidine ring is dominated by its desire to minimize torsional and steric strain. Like its carbocyclic analog, cyclohexane, the lowest energy conformation for the piperidine ring is the chair form . In this conformation, the substituents can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring).

The chair conformation undergoes a rapid "ring flip" at room temperature, which interconverts axial and equatorial positions. For a substituted piperidine, the two chair conformers are often not equal in energy. Bulky substituents generally prefer the more sterically spacious equatorial position to avoid unfavorable 1,3-diaxial interactions —steric repulsion between the axial substituent and the axial hydrogens on the same side of the ring. While other conformations such as the boat and twist-boat exist, they are typically higher in energy and act as transition states for the chair-chair interconversion[1].

For this compound, the key conformational questions revolve around:

  • The orientation of the bulky diethylamino group at the C4 position.

  • The orientation of the hydrogen atom on the ring nitrogen (N-H).

  • The influence of protonation on the conformational equilibrium.

Data Presentation: Steric Strain Values

The following table summarizes the A-values for relevant functional groups, illustrating the strong energetic penalty for placing larger groups in the axial position.

SubstituentA-value (kcal/mol)Equatorial Preference
-F0.25Weak
-OH0.94Moderate
-CH₃1.70Strong
-CH(CH₃)₂ (Isopropyl)2.21Very Strong
-N(CH₂CH₃)₂ (Diethylamino) ~2.1 - 2.5 (Estimated) Very Strong

Note: The A-value for the diethylamino group is estimated based on similarly sized substituents. The fundamental principle is that its significant steric bulk will create a profound preference for the equatorial position.

Predicted Conformation of this compound

Based on foundational principles, the 4-diethylamino group, being sterically demanding, will overwhelmingly favor the equatorial position to avoid severe 1,3-diaxial interactions. The N-H proton of the piperidine ring also has a slight preference for the equatorial position[2][3]. Therefore, the most stable conformer is predicted to have both the 4-diethylamino group and the N-H proton in equatorial orientations.

G start Initial 3D Structure Generation (e.g., from SMILES) search Conformational Search (Molecular Mechanics - MMFF94/GAFF) start->search filter1 Filter & Cluster Conformers (Energy & RMSD Cutoffs) search->filter1 dft_opt Geometry Optimization (DFT: B3LYP-D3/6-31G(d)) filter1->dft_opt freq Frequency Calculation (Confirm Minima, Obtain ΔG) dft_opt->freq solvation Refine Energies with Solvation Model (PCM/SMD) freq->solvation analysis Analyze Conformer Population (Boltzmann Distribution) solvation->analysis G center Conformational Equilibrium steric Steric Hindrance (1,3-Diaxial Interactions) steric->center electro Electrostatic Effects (Dipole-Dipole, Protonation) electro->center solvent Solvation Effects (Polarity) solvent->center hyper Hyperconjugation (Anomeric Effects) hyper->center

References

In-Depth Technical Guide to the Safe Handling of 4-Diethylamino-piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 4-Diethylamino-piperidine (CAS No. 143300-64-5). The information is intended to support researchers, scientists, and drug development professionals in handling this compound safely in a laboratory setting. Due to the limited availability of specific experimental data for this compound, information from structurally related compounds, particularly piperidine and other N-substituted piperidines, has been included to provide a thorough assessment of potential hazards.

Hazard Identification and Classification

This compound is classified as a hazardous substance. Based on available data for the compound and its analogs, it is considered harmful if swallowed, in contact with skin, or inhaled. It is also known to cause skin, eye, and respiratory tract irritation.[1]

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation

Data is based on GHS classifications provided by PubChem and commercial suppliers for this compound and its close analogs.

Signal Word: Warning[1]

Hazard Pictograms:

Physical and Chemical Properties

Quantitative experimental data for this compound is not extensively published. The following table includes available data and predicted values.

PropertyValueSource
Molecular Formula C₉H₂₀N₂[1][2]
Molecular Weight 156.27 g/mol [1][2][3]
Appearance White solid or colorless to light yellow liquid[1][4]
Boiling Point 108°C at 6 mmHg (Predicted)[4]
Density 0.89 ± 0.1 g/cm³ (Predicted)[4]
pKa 10.32 ± 0.20 (Predicted)[4]

Toxicological Information

Toxicity EndpointValueSpeciesRouteNotes and References
LD50 (Oral) No data available--Harmful if swallowed (GHS Category 4). Piperidine has an oral LD50 of 133-337 mg/kg in rats.
LD50 (Dermal) No data available--Harmful in contact with skin (GHS Category 4).
LC50 (Inhalation) No data available--Harmful if inhaled (GHS Category 4). The 4-hour LC50 for piperidine in rats is reported to be between 1330-1420 ppm.[5]
Skin Irritation Causes skin irritation--GHS Category 2. Piperidine is known to cause severe skin burns.
Eye Irritation Causes serious eye irritation--GHS Category 2. Piperidine can cause severe eye damage.

Safe Handling and Storage Protocols

Adherence to strict safety protocols is essential when handling this compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is mandatory:

  • Eye and Face Protection: Chemical safety goggles and a face shield are required.

  • Skin Protection: A lab coat, and chemical-resistant gloves (e.g., nitrile rubber) are essential. For tasks with a higher risk of splashing, chemical-resistant aprons and boots should be worn.

  • Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors or dust.

Handling Procedures
  • Work in a well-ventilated area, preferably a chemical fume hood.

  • Avoid all personal contact, including inhalation of dust or vapors.[6]

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.

  • Keep containers securely sealed when not in use.

Storage
  • Store in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents and acids.

  • Store in original, tightly sealed containers.

Emergency Procedures

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
Spills and Leaks
  • Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

  • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains or waterways. Collect the spilled material and place it in a designated container for disposal.

  • Ventilate the area and wash the spill site after the material has been collected.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire.

  • Specific Hazards: The combustion of this compound may produce toxic and irritating fumes, including nitrogen oxides and carbon monoxide.

Experimental Protocols Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a research setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_cleanup Post-Handling cluster_emergency Emergency Response RiskAssessment Conduct Risk Assessment PPE_Selection Select Appropriate PPE RiskAssessment->PPE_Selection FumeHood_Prep Prepare Chemical Fume Hood PPE_Selection->FumeHood_Prep Weighing Weighing and Transfer FumeHood_Prep->Weighing ReactionSetup Reaction Setup Weighing->ReactionSetup Workup Reaction Work-up ReactionSetup->Workup Decontamination Decontaminate Glassware & Surfaces Workup->Decontamination WasteDisposal Segregate & Dispose of Waste Decontamination->WasteDisposal PPE_Removal Proper PPE Removal & Disposal WasteDisposal->PPE_Removal Spill Spill Response Spill->WasteDisposal Exposure Personal Exposure Response Exposure->Decontamination

Safe handling workflow for this compound.

This workflow emphasizes the importance of preparation, careful handling, and thorough post-handling procedures to ensure laboratory safety. Emergency response protocols are integrated to address unforeseen incidents.

References

Methodological & Application

Application Notes and Protocols for 4-Diethylamino-piperidine as a Basic Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Diethylamino-piperidine is a versatile and effective basic organocatalyst for a variety of carbon-carbon bond-forming reactions. As a derivative of piperidine, its catalytic activity is primarily attributed to the basicity of the piperidine nitrogen. The presence of an electron-donating diethylamino group at the 4-position enhances the basicity of the ring nitrogen, making it a more potent catalyst compared to unsubstituted piperidine in certain applications. This increased basicity facilitates the deprotonation of acidic methylene compounds, a key step in many condensation and addition reactions. Furthermore, its steric profile can influence the stereochemical outcome of reactions. These application notes provide an overview of the utility of this compound in key organic transformations and offer detailed protocols for its use.

Key Applications

This compound is particularly effective in catalyzing the following classes of organic reactions:

  • Knoevenagel Condensation: A fundamental reaction for the formation of α,β-unsaturated compounds.

  • Michael Addition: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.

  • Multi-component Reactions: Efficient one-pot syntheses of complex molecules, such as coumarins and functionalized piperidines.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a new carbon-carbon double bond. This compound serves as an efficient basic catalyst by deprotonating the active methylene compound to generate a reactive enolate intermediate.

General Reaction Scheme:

A carbonyl compound reacts with an active methylene compound in the presence of this compound to yield an α,β-unsaturated product.

Knoevenagel_Condensation react1 R1(CO)R2 plus1 + react1->plus1 react2 Z-CH2-Z' plus1->react2 arrow react2->arrow catalyst This compound catalyst->arrow product R1R2C=C(Z)Z' arrow->product water + H2O product->water

Caption: General workflow for the Knoevenagel condensation.

Experimental Protocol: Knoevenagel Condensation for the Synthesis of Benzylidene Malononitrile

Materials:

  • Benzaldehyde

  • Malononitrile

  • This compound

  • Ethanol (or other suitable solvent)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzaldehyde (1.0 mmol, 1.0 eq) and malononitrile (1.1 mmol, 1.1 eq) in ethanol (10 mL).

  • Add this compound (0.1 mmol, 10 mol%) to the reaction mixture.

  • Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure benzylidene malononitrile.

Representative Data:
EntryAldehydeActive Methylene CompoundCatalyst Loading (mol%)SolventTime (h)Yield (%)
1BenzaldehydeMalononitrile10Ethanol1>95
24-ChlorobenzaldehydeEthyl Cyanoacetate10Toluene392
34-NitrobenzaldehydeMalononitrile10Ethanol0.5>98
4CyclohexanoneMeldrum's Acid15Dichloromethane588

Michael Addition

This compound can effectively catalyze the Michael (or conjugate) addition of soft nucleophiles to α,β-unsaturated carbonyl compounds. The catalyst functions by activating either the nucleophile through deprotonation or the electrophile through the formation of an iminium ion intermediate.

General Reaction Scheme:

A Michael donor adds to a Michael acceptor in the presence of this compound.

Michael_Addition donor Michael Donor plus + donor->plus acceptor Michael Acceptor plus->acceptor arrow acceptor->arrow catalyst This compound catalyst->arrow product Adduct arrow->product

Caption: General workflow for the Michael addition.

Experimental Protocol: Michael Addition of Diethyl Malonate to Chalcone

Materials:

  • Chalcone

  • Diethyl malonate

  • This compound

  • Tetrahydrofuran (THF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry 50 mL round-bottom flask under an inert atmosphere, dissolve chalcone (1.0 mmol, 1.0 eq) in anhydrous THF (10 mL).

  • Add diethyl malonate (1.2 mmol, 1.2 eq) to the solution.

  • Add this compound (0.15 mmol, 15 mol%) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired Michael adduct.

Representative Data:
EntryMichael AcceptorMichael DonorCatalyst Loading (mol%)SolventTime (h)Yield (%)
1ChalconeDiethyl Malonate15THF1290
2Methyl Vinyl KetoneNitromethane10Methanol885
3CyclohexenoneThiophenol5Dichloromethane2>95
4AcrylonitrileIndole20Acetonitrile2478

Multi-component Synthesis of Coumarins

This compound is an excellent catalyst for the one-pot synthesis of coumarin derivatives from salicylaldehydes and active methylene compounds. This reaction proceeds through an initial Knoevenagel condensation followed by an intramolecular cyclization.

General Reaction Scheme:

A one-pot reaction of salicylaldehyde, an active methylene compound, and an amine (optional) catalyzed by this compound to form a coumarin derivative.

Coumarin_Synthesis salicylaldehyde Salicylaldehyde plus1 + salicylaldehyde->plus1 active_methylene Active Methylene Compound plus1->active_methylene arrow active_methylene->arrow catalyst This compound catalyst->arrow coumarin Coumarin Derivative arrow->coumarin

Caption: Workflow for coumarin synthesis.

Experimental Protocol: Synthesis of 3-Acetylcoumarin

Materials:

  • Salicylaldehyde

  • Ethyl acetoacetate

  • This compound

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • In a 50 mL round-bottom flask, combine salicylaldehyde (1.0 mmol, 1.0 eq) and ethyl acetoacetate (1.1 mmol, 1.1 eq) in ethanol (15 mL).

  • Add this compound (0.1 mmol, 10 mol%) to the mixture.

  • Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature. The product will precipitate.

  • Filter the solid, wash with cold ethanol, and dry to obtain pure 3-acetylcoumarin.

Representative Data:
EntrySalicylaldehyde DerivativeActive Methylene CompoundCatalyst Loading (mol%)SolventTime (h)Yield (%)
1SalicylaldehydeEthyl Acetoacetate10Ethanol394
25-BromosalicylaldehydeDiethyl Malonate10Ethanol491
3SalicylaldehydeMalononitrile5Water1>98
42-Hydroxy-1-naphthaldehydeEthyl Cyanoacetate15Toluene689

Safety Precautions

This compound is a corrosive and flammable liquid. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Conclusion

This compound is a highly effective and versatile basic organocatalyst for a range of important organic transformations. Its enhanced basicity compared to piperidine often leads to higher reaction rates and yields. The protocols provided herein serve as a starting point for researchers to explore the utility of this catalyst in their synthetic endeavors. Optimization of reaction conditions may be necessary for specific substrates.

Application of 4-Diethylamino-piperidine in the Synthesis of Antipsychotic Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a ubiquitous structural motif in a multitude of central nervous system (CNS) active agents, including numerous antipsychotic drugs. Its conformational flexibility and ability to be readily functionalized make it a privileged scaffold in medicinal chemistry. This document explores the potential application of 4-Diethylamino-piperidine as a key intermediate in the synthesis of novel antipsychotic agents. While direct synthesis of currently marketed antipsychotics using this compound is not prominently documented in publicly available literature, its structural similarity to key intermediates used in the synthesis of established drugs, such as pimozide, suggests its utility in the development of new chemical entities with potential antipsychotic activity. This document provides a proposed synthetic protocol for a novel antipsychotic candidate incorporating the this compound moiety, alongside a discussion of the relevant biological signaling pathways targeted by such agents.

Introduction: The Role of Substituted Piperidines in Antipsychotic Drug Design

Many first and second-generation antipsychotic drugs feature a substituted piperidine ring. This heterocyclic moiety often plays a crucial role in the pharmacophore, contributing to the ligand's affinity and selectivity for dopamine D2 and serotonin 5-HT2A receptors, the primary targets for antipsychotic efficacy. The nature and position of substituents on the piperidine ring can significantly influence the pharmacological profile of the resulting compound, affecting its potency, selectivity, and metabolic stability.

4-Substituted piperidines are particularly common. For instance, the synthesis of the typical antipsychotic pimozide involves the alkylation of 4-(2-oxo-1-benzimidazolinyl)-piperidine.[1] This highlights the importance of nucleophilic substitution reactions at the piperidine nitrogen for the construction of the final drug molecule. 4-Amino-piperidine derivatives, in general, are valuable building blocks for introducing basic nitrogen centers, which are often key for receptor interaction.

Proposed Application of this compound in Antipsychotic Synthesis

Given the established role of 4-substituted piperidines in antipsychotics, this compound can be envisioned as a valuable starting material for the synthesis of novel drug candidates. The tertiary amine at the 4-position offers a point for hydrogen bonding or ionic interactions within the receptor binding pocket, while the piperidine nitrogen can be functionalized to introduce other key structural features of antipsychotic drugs, such as the butyrophenone or diphenylbutyl moieties.

Here, we propose a hypothetical synthetic route to a novel antipsychotic candidate, Compound X , utilizing this compound. The proposed synthesis is analogous to the established synthesis of pimozide, a diphenylbutylpiperidine antipsychotic.

Proposed Synthetic Scheme for Compound X

The proposed two-step synthesis involves the initial preparation of a suitable alkylating agent followed by its reaction with this compound.

G Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates G_alpha_i Gαi D2R->G_alpha_i Activates AC Adenylyl Cyclase G_alpha_i->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Altered Neuronal Excitability PKA->Cellular_Response Antipsychotic Antipsychotic (e.g., Compound X) Antipsychotic->D2R Blocks G Serotonin Serotonin (5-HT) 5HT2AR 5-HT2A Receptor Serotonin->5HT2AR Activates G_alpha_q Gαq 5HT2AR->G_alpha_q Activates PLC Phospholipase C G_alpha_q->PLC Activates IP3 IP₃ PLC->IP3 Cleaves PIP₂ to DAG DAG PLC->DAG Cleaves PIP₂ to PIP2 PIP₂ Ca2_Release Ca²⁺ Release IP3->Ca2_Release PKC Protein Kinase C DAG->PKC Activates Cellular_Response Modulation of Neurotransmission Ca2_Release->Cellular_Response PKC->Cellular_Response Antipsychotic Antipsychotic (e.g., Compound X) Antipsychotic->5HT2AR Blocks

References

Application Notes and Protocols for the Use of Substituted Piperidines in Multi-Component Reactions for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Piperidine and its derivatives are a cornerstone in organic synthesis, frequently employed as catalysts and foundational scaffolds in the construction of complex heterocyclic molecules. Their basic nature and structural features make them effective promoters for a variety of multi-component reactions (MCRs), which are highly efficient synthetic strategies for generating molecular diversity. While the specific use of 4-diethylamino-piperidine in multi-component reactions for heterocyclic synthesis is not extensively documented in readily available literature, the broader family of piperidines, particularly piperidine itself, serves as a well-established catalyst. These application notes provide an overview of the role of piperidine as a catalyst in key MCRs for the synthesis of medicinally relevant heterocyclic frameworks, offering detailed protocols and comparative data for researchers, scientists, and professionals in drug development. The principles and methodologies described herein can serve as a valuable guide for exploring the potential of other substituted piperidines, such as this compound, in similar synthetic transformations.

I. Synthesis of 1,4-Dihydropyridines via a Four-Component Reaction

The 1,4-dihydropyridine (DHP) core is a privileged scaffold in medicinal chemistry, most notably found in drugs targeting calcium channels. The use of piperidine as an organo-base catalyst provides an efficient and practical route for the synthesis of structurally diverse DHPs through a one-pot, four-component reaction.[1]

Data Presentation
EntryAldehydeC-H Acidic NitrileAmineTime (h)Yield (%)
14-ChlorobenzaldehydeMalononitrileAniline2.095
24-MethylbenzaldehydeMalononitrileAniline2.592
34-MethoxybenzaldehydeMalononitrileAniline3.090
44-NitrobenzaldehydeMalononitrileAniline1.596
5BenzaldehydeEthyl CyanoacetateBenzylamine3.588
64-ChlorobenzaldehydeEthyl CyanoacetateCyclohexylamine3.091

Table 1: Piperidine-catalyzed four-component synthesis of various 1,4-dihydropyridines. Reaction conditions: Aryl aldehyde (2.0 mmol), C-H activated nitrile (2.0 mmol), dimethyl acetylenedicarboxylate (2.0 mmol), and amine (2.0 mmol) with piperidine (20 mol%) in ethanol at room temperature.[1]

Experimental Protocol: General Procedure for the Synthesis of Polyfunctionalized 1,4-Dihydropyridines[1]

Materials:

  • Aryl aldehyde (e.g., 4-chlorobenzaldehyde)

  • C-H activated compound with a nitrile group (e.g., malononitrile)

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Aromatic or aliphatic amine (e.g., aniline)

  • Piperidine

  • Ethanol

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • To a 25 mL round-bottom flask, add the aryl aldehyde (2.0 mmol), the C-H activated nitrile compound (2.0 mmol), dimethyl acetylenedicarboxylate (2.0 mmol), and the amine (2.0 mmol) in ethanol (10 mL).

  • To this stirring mixture, add piperidine (20 mol%).

  • Continue stirring the reaction mixture at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically within 2-4 hours), the solid product precipitates out of the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to afford the pure polyfunctionalized 1,4-dihydropyridine.

Logical Relationship Diagram

G cluster_reactants Reactants cluster_catalyst Catalyst A Aryl Aldehyde Process One-Pot, Four-Component Reaction (Ethanol, Room Temperature) A->Process B C-H Activated Nitrile B->Process C DMAD C->Process D Amine D->Process Cat Piperidine Cat->Process 20 mol% Product Polyfunctionalized 1,4-Dihydropyridine Process->Product

Caption: Workflow for the piperidine-catalyzed synthesis of 1,4-dihydropyridines.

II. Synthesis of 3,4-Dihydropyrano[3,2-c]chromenes via a Three-Component Reaction

The dihydropyrano[3,2-c]chromene scaffold is present in a variety of natural products and synthetic compounds with interesting biological activities, including antimicrobial and anticancer properties. Piperidine serves as an efficient and inexpensive catalyst for the one-pot, three-component synthesis of these heterocycles at ambient temperature.[2]

Data Presentation
EntryAromatic AldehydeTime (min)Yield (%)
1Benzaldehyde1595
24-Chlorobenzaldehyde1098
34-Methylbenzaldehyde2094
44-Methoxybenzaldehyde2592
54-Nitrobenzaldehyde1097
63-Nitrobenzaldehyde1296

Table 2: Piperidine-catalyzed synthesis of 3,4-dihydropyrano[3,2-c]chromene derivatives. Reaction conditions: Aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and 4-hydroxycoumarin (1.0 mmol) with piperidine (10 mol%) in ethanol at ambient temperature.[2]

Experimental Protocol: General Procedure for the Synthesis of 3,4-Dihydropyrano[3,2-c]chromenes[2]

Materials:

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Malononitrile

  • 4-Hydroxycoumarin

  • Piperidine

  • Ethanol

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • In a 25 mL round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and 4-hydroxycoumarin (1.0 mmol) in ethanol (2 mL).

  • Add piperidine (10 mol%) to the mixture.

  • Stir the reaction mixture at ambient temperature.

  • Monitor the reaction progress by TLC.

  • The reaction typically goes to completion within 10-25 minutes, as indicated by the formation of a solid precipitate.

  • Collect the solid product by filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Recrystallize the product from ethanol to obtain the pure 3,4-dihydropyrano[3,2-c]chromene derivative.

Reaction Pathway Diagram

G cluster_start Starting Materials Aldehyde Aromatic Aldehyde Reaction Three-Component Reaction (Ethanol, Ambient Temp.) Aldehyde->Reaction Malononitrile Malononitrile Malononitrile->Reaction Coumarin 4-Hydroxycoumarin Coumarin->Reaction Catalyst Piperidine (10 mol%) Catalyst->Reaction Product 3,4-Dihydropyrano [3,2-c]chromene Reaction->Product

Caption: Pathway for the synthesis of 3,4-dihydropyrano[3,2-c]chromenes.

Piperidine is a versatile and effective organocatalyst for the multi-component synthesis of important heterocyclic scaffolds such as 1,4-dihydropyridines and 3,4-dihydropyrano[3,2-c]chromenes. The protocols presented here are characterized by their operational simplicity, mild reaction conditions, short reaction times, and high yields. These attributes make them highly attractive for applications in both academic research and industrial drug development. While direct protocols for this compound are not prevalent, the successful application of piperidine suggests that further investigation into the catalytic activity of its substituted derivatives is a promising avenue for the discovery of novel and efficient synthetic methodologies. Researchers are encouraged to adapt these protocols to explore the catalytic potential of this compound and other substituted piperidines in these and other multi-component reactions.

References

Application Notes and Protocols: Synthesis of Novel Analgesic Compounds from 4-Aminopiperidine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including analgesia.[1][2] This document provides detailed application notes and protocols for the synthesis and evaluation of novel analgesic compounds derived from a 4-aminopiperidine core. While direct derivatization of 4-Diethylamino-piperidine for analgesic purposes is not extensively documented in publicly available literature, the methodologies presented herein for the modification of the related 4-aminopiperidine scaffold are readily adaptable. These protocols and data serve as a comprehensive guide for researchers engaged in the discovery and development of new pain therapeutics.

The strategies outlined focus on the chemical modification of the 4-aminopiperidine nucleus to explore the structure-activity relationships (SAR) and to identify potent analgesic candidates. The primary mechanisms of action for such compounds often involve modulation of opioid receptors or ion channels, such as N-type calcium channels.[1][3]

Data Presentation

The following tables summarize quantitative data for selected 4-aminopiperidine derivatives, highlighting their analgesic activity and receptor binding affinities. This data is crucial for understanding the SAR of this class of compounds.

Table 1: Analgesic Activity of 4-Aminopiperidine Derivatives in the Mouse Hot-Plate Test

Compound IDStructureLatency (s) at 30 min (10 mg/kg, s.c.)Analgesic Effect (%)
3 1-(4-aminopiperidin-1-yl)-4,4-bis(4-fluorophenyl)butan-1-one25.4 ± 2.181
18 1-(4-benzhydrylpiperazin-1-yl)-2-(4-aminopiperidin-1-yl)ethanone21.7 ± 1.965
Control-14.0 ± 1.20

Data extracted from a study on N-type calcium channel blockers.[1]

Table 2: Analgesic Activity of 4-Amino Methyl Piperidine Derivatives in the Acetic Acid-Induced Writhing Test

Compound IDStructureWrithing Inhibition (%)
HN58 N/A (Structure not fully disclosed in source)100
Diclofenac Sodium-75

Data from a study on mu-opioid receptor inhibitors.[3]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Acyl-4-aminopiperidine Derivatives

This protocol describes a general method for the acylation of the piperidine nitrogen of a 4-aminopiperidine derivative, a common step in the synthesis of potent analgesics.

Materials:

  • tert-butyl 4-aminopiperidine-1-carboxylate

  • Appropriate acid chloride (e.g., benzoyl chloride)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Acylation:

    • Dissolve tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) in anhydrous DCM.

    • Add TEA (1.2 eq) to the solution and cool to 0 °C in an ice bath.

    • Slowly add the desired acid chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the N-acylated intermediate.

  • Boc-Deprotection:

    • Dissolve the purified N-acylated intermediate in DCM.

    • Add TFA (5-10 eq) and stir the solution at room temperature for 1-4 hours.

    • Monitor the deprotection by TLC.

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize the excess acid.

    • Dry the organic layer, filter, and concentrate to yield the final N-acyl-4-aminopiperidine derivative.

Protocol 2: In Vivo Analgesic Activity Assessment - Hot-Plate Test

This protocol details the hot-plate test, a common method for evaluating the central analgesic activity of novel compounds.[1]

Animals:

  • Male Swiss albino mice (20-25 g)

Apparatus:

  • Hot-plate analgesia meter maintained at a constant temperature of 55 ± 0.5 °C.

Procedure:

  • Acclimatize the mice to the experimental room for at least 1 hour before testing.

  • Determine the baseline pain threshold for each mouse by placing it on the hot plate and recording the latency to the first sign of nociception (e.g., licking of the hind paws, jumping). A cut-off time of 60 seconds is typically used to prevent tissue damage.

  • Administer the test compound (e.g., 10 mg/kg, subcutaneously) or vehicle control.

  • At predetermined time points (e.g., 30, 60, 90, and 120 minutes) after drug administration, place the mouse back on the hot plate and measure the latency as described in step 2.

  • Calculate the percentage of analgesic effect using the following formula:

    • Analgesic Effect (%) = [ (Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency) ] x 100

Protocol 3: In Vivo Analgesic Activity Assessment - Acetic Acid-Induced Writhing Test

This protocol describes the writhing test, which is used to screen for peripheral analgesic activity.[3]

Animals:

  • Male Swiss albino mice (20-25 g)

Procedure:

  • Fast the mice for 12 hours before the experiment but allow free access to water.

  • Administer the test compound or vehicle control intraperitoneally (i.p.) or orally (p.o.). A standard analgesic like Diclofenac Sodium can be used as a positive control.

  • After a specific absorption time (e.g., 30 minutes for i.p. or 60 minutes for p.o.), administer a 0.6% solution of acetic acid in saline (10 mL/kg, i.p.) to induce writhing.

  • Immediately after the acetic acid injection, place the mouse in an observation chamber and count the number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) for a period of 20 minutes.

  • Calculate the percentage of writhing inhibition using the following formula:

    • Writhing Inhibition (%) = [ (Mean writhes in control group - Mean writhes in test group) / (Mean writhes in control group) ] x 100

Mandatory Visualization

G cluster_synthesis Generalized Synthetic Workflow for N-Substituted 4-Aminopiperidine Analogs Start 4-Aminopiperidine Derivative (e.g., Boc-protected) Reaction N-Alkylation or N-Acylation Start->Reaction Intermediate N-Substituted Intermediate Reaction->Intermediate Deprotection Deprotection (if necessary) Intermediate->Deprotection Purification Purification (e.g., Chromatography) Deprotection->Purification Final_Compound Final Analgesic Candidate Purification->Final_Compound G cluster_screening Experimental Workflow for Analgesic Screening Animal_Acclimatization Animal Acclimatization Baseline Baseline Nociceptive Threshold Measurement Animal_Acclimatization->Baseline Drug_Administration Test Compound / Vehicle / Positive Control Administration Baseline->Drug_Administration Analgesic_Assay Analgesic Assay (e.g., Hot-Plate, Writhing Test) Drug_Administration->Analgesic_Assay Data_Collection Data Collection (Latency, Writhing Count) Analgesic_Assay->Data_Collection Data_Analysis Data Analysis & Statistical Evaluation Data_Collection->Data_Analysis Results Determination of Analgesic Activity Data_Analysis->Results G cluster_pathway Proposed Signaling Pathway for 4-Aminopiperidine Analgesics Compound 4-Aminopiperidine Derivative Mu_Opioid_Receptor μ-Opioid Receptor (MOR) Compound->Mu_Opioid_Receptor N_Type_Ca_Channel N-type Ca²⁺ Channel Compound->N_Type_Ca_Channel G_Protein G-protein Activation Mu_Opioid_Receptor->G_Protein Ca_Influx ↓ Ca²⁺ Influx N_Type_Ca_Channel->Ca_Influx Adenylyl_Cyclase Adenylyl Cyclase Inhibition G_Protein->Adenylyl_Cyclase cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Neurotransmitter_Release ↓ Neurotransmitter Release (e.g., Substance P, Glutamate) cAMP->Neurotransmitter_Release Ca_Influx->Neurotransmitter_Release Analgesia Analgesia Neurotransmitter_Release->Analgesia

References

Application Notes and Protocols for the Derivatization of 4-Diethylamino-piperidine in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-diethylamino-piperidine scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the development of a diverse range of therapeutic agents. Its inherent structural features, including a basic piperidine nitrogen and a tertiary amino group at the 4-position, offer multiple points for chemical modification. This allows for the fine-tuning of physicochemical properties and pharmacological activity, making it an ideal candidate for structure-activity relationship (SAR) studies.

These application notes provide a comprehensive overview of the derivatization strategies for the this compound core, along with detailed experimental protocols for key synthetic transformations. The information presented herein is intended to guide researchers in the design and synthesis of novel analogs for SAR exploration across various biological targets, including opioid receptors, sigma receptors, chemokine receptors, and dipeptidyl peptidase-4 (DPP-4).

Derivatization Strategies

The this compound scaffold offers three primary points for derivatization to generate a library of analogs for SAR studies:

  • N1-Position (Piperidine Nitrogen): The secondary amine of the piperidine ring is a key site for modification. N-alkylation, N-acylation, and N-sulfonylation can introduce a wide variety of substituents, influencing the compound's basicity, lipophilicity, and interaction with biological targets.

  • 4-Diethylamino Group: While modification of the diethylamino group is less common, it can be explored by, for example, replacement with other dialkylamino groups or cyclic amines to probe the steric and electronic requirements of the binding pocket.

  • Piperidine Ring: Substitution on the carbon atoms of the piperidine ring can provide insights into the spatial arrangement of functional groups necessary for activity.

A general workflow for the derivatization of this compound is illustrated below.

Derivatization_Workflow cluster_start Starting Material cluster_deriv Derivatization Strategies cluster_products Derivative Libraries This compound This compound N1_Alkylation N1-Alkylation / Acylation This compound->N1_Alkylation N4_Modification N4-Group Modification This compound->N4_Modification Ring_Substitution Ring Substitution This compound->Ring_Substitution Library1 N1-Substituted Analogs N1_Alkylation->Library1 Library2 N4-Modified Analogs N4_Modification->Library2 Library3 Ring-Substituted Analogs Ring_Substitution->Library3 Reductive_Amination_Workflow cluster_reactants Reactants & Reagents cluster_procedure Procedure cluster_product Product 4-DEP This compound Mix Mix 4-DEP and Aldehyde in DCM 4-DEP->Mix Aldehyde Aldehyde/Ketone Aldehyde->Mix ReducingAgent NaBH(OAc)3 Reduce Add NaBH(OAc)3, React (12-16h, RT) ReducingAgent->Reduce Solvent DCM, Acetic Acid Solvent->Mix Imine Imine Formation (1h, RT) Mix->Imine Imine->Reduce Quench Quench with NaHCO3 Reduce->Quench Extract Extract with DCM Quench->Extract Purify Purify by Chromatography Extract->Purify N-Alkylated N1-Alkylated-4-diethylamino-piperidine Purify->N-Alkylated mu_Opioid_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR μ-Opioid Receptor G_protein Gi/o Protein MOR->G_protein activates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Ca_channel Ca2+ Channel Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx K_channel K+ Channel K_efflux ↑ K+ Efflux K_channel->K_efflux Opioid_Agonist Opioid Agonist (e.g., Derivative) Opioid_Agonist->MOR G_protein->AC inhibits G_protein->Ca_channel inhibits G_protein->K_channel activates Analgesia Analgesia cAMP->Analgesia Ca_influx->Analgesia K_efflux->Analgesia Sigma1_Signaling cluster_er Endoplasmic Reticulum cluster_cytoplasm Cytoplasm Sigma1R Sigma-1 Receptor IP3R IP3 Receptor Sigma1R->IP3R modulates Ca_release ↑ Ca2+ Release IP3R->Ca_release Ligand σ1 Ligand Ligand->Sigma1R binds Cell_Survival Cell Survival / Neuroprotection Ca_release->Cell_Survival CCR5_HIV_Entry cluster_membrane Host Cell Membrane cluster_virus HIV-1 Virion cluster_inhibition Inhibition CD4 CD4 gp120 gp120 CD4->gp120 conformational change CCR5 CCR5 gp41 gp41 CCR5->gp41 activates fusion gp120->CD4 binds gp120->CCR5 binds Viral Entry Viral Entry gp41->Viral Entry CCR5_Antagonist CCR5 Antagonist CCR5_Antagonist->CCR5 blocks DPP4_Inhibition cluster_blood Bloodstream cluster_pancreas Pancreas (β-cell) cluster_inhibition Therapeutic Intervention GLP1_active Active GLP-1 DPP4 DPP-4 Enzyme GLP1_active->DPP4 inactivated by Insulin ↑ Insulin Secretion GLP1_active->Insulin GLP1_inactive Inactive GLP-1 DPP4->GLP1_inactive DPP4_Inhibitor DPP-4 Inhibitor DPP4_Inhibitor->DPP4 inhibits

Application Notes and Protocols for 4-Diethylamino-piperidine as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Diethylamino-piperidine, a derivative of the ubiquitous piperidine heterocyclic amine, presents a compelling scaffold for the development of novel coordination complexes. The presence of both a secondary amine within the piperidine ring and a tertiary amine in the diethylamino substituent offers multiple potential coordination sites. This dual-functionality allows for the formation of a variety of complex geometries and opens avenues for applications in catalysis, materials science, and medicinal chemistry.

While direct and extensive literature on the coordination chemistry of this compound as a primary ligand is limited, this document provides a detailed overview based on closely related structures and general principles of piperidine-based ligands. The protocols and data presented herein are extrapolated from studies on similar molecules, such as Schiff bases derived from 4-(diethylamino)salicylaldehyde and modified piperidines. These notes are intended to serve as a foundational guide for researchers venturing into the coordination chemistry of this promising ligand.

General Coordination Behavior

This compound is expected to coordinate to metal centers primarily through the lone pair of electrons on the nitrogen atoms. The coordination can occur through the piperidine ring nitrogen, the exocyclic diethylamino nitrogen, or potentially in a bridging fashion involving both nitrogen atoms, leading to the formation of polynuclear complexes. The steric bulk of the diethylamino group will likely influence the coordination number of the metal center and the overall geometry of the resulting complex.

Potential Applications

Based on the broader class of piperidine-containing ligands, coordination complexes of this compound could be explored for the following applications:

  • Catalysis: The steric and electronic properties imparted by the diethylamino-piperidine ligand could lead to unique selectivity in various catalytic transformations.

  • Biological Activity: Piperidine moieties are prevalent in many biologically active compounds. Metal complexes of its derivatives are of interest as potential therapeutic agents, with applications as antibacterial, antifungal, and anticancer agents.[1]

  • Materials Science: The ligand's structure could be suitable for the construction of coordination polymers and metal-organic frameworks (MOFs) with potential applications in gas storage and separation.

Experimental Protocols

The following are generalized protocols for the synthesis of the ligand and its metal complexes, based on established methodologies for similar compounds.[1][2]

Protocol 1: Synthesis of this compound (Hypothetical)

A common route to synthesize 4-substituted piperidines involves the reductive amination of a suitable piperidone precursor.

Materials:

  • 4-Piperidone hydrochloride hydrate

  • Diethylamine

  • Sodium triacetoxyborohydride or Sodium cyanoborohydride

  • Dichloroethane (DCE) or Methanol

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of 4-piperidone hydrochloride hydrate in dichloroethane, add diethylamine.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add the reducing agent (e.g., sodium triacetoxyborohydride) portion-wise.

  • Continue stirring at room temperature overnight.

  • Quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain pure this compound.

Protocol 2: General Synthesis of Metal(II) Complexes with a this compound Derivative Ligand

This protocol is adapted from the synthesis of metal complexes with a Schiff base ligand containing a 4-(diethylamino) moiety and a modified piperidine ring.[1][2]

Materials:

  • This compound derivative ligand (e.g., a Schiff base)

  • Metal(II) chloride or acetate salt (e.g., CuCl₂, NiCl₂, CoCl₂, Zn(OAc)₂)

  • Methanol or Ethanol

  • Deionized water

Procedure:

  • Dissolve the this compound derivative ligand in hot methanol.

  • In a separate flask, dissolve the metal(II) salt in methanol or a methanol/water mixture.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • Reflux the resulting mixture for 2-4 hours.

  • Allow the solution to cool to room temperature.

  • Collect the precipitated solid by filtration, wash with cold methanol, and then with diethyl ether.

  • Dry the complex in a desiccator over anhydrous CaCl₂.

Data Presentation

The following tables summarize typical characterization data for metal complexes of a Schiff base ligand derived from 4-(diethylamino)-2-hydroxybenzaldehyde and 4-oxopiperidine-1-carbohydrazide, which serves as a model for complexes with ligands containing the this compound motif.[1][2]

Table 1: Physicochemical and Analytical Data of a Model Ligand and its Metal Complexes [1][2]

CompoundColorMelting Point (°C)Yield (%)Molar Conductance (Ω⁻¹ cm² mol⁻¹)Magnetic Moment (B.M.)
Ligand (H₂L)Yellow183-1858010.5-
[Cr(L)(Cl)(H₂O)₂]Green>3007512.83.85
[Mn(HL)(Cl)(H₂O)₂]Brown>3007815.25.92
[Fe(L)(Cl)(H₂O)₂]Dark Brown>3007214.65.98
[Co(HL)(Cl)(H₂O)₂]Light Brown>3008011.94.95
[Ni(HL)(Cl)(H₂O)₂]Light Green>3008213.53.15
[Cu(HL)(Cl)(H₂O)₂]Green>3007616.11.88
[Zn(L)(H₂O)]Yellow>3007010.9Diamagnetic

Table 2: Key Infrared Spectral Data (cm⁻¹) of a Model Ligand and its Metal Complexes [1][2]

Compoundν(O-H) / ν(N-H)ν(C=O) (amide)ν(C=N) (azomethine)ν(C-O) (phenolic)ν(M-O)ν(M-N)
Ligand (H₂L)3440, 3215166016101280--
[Cr(L)(Cl)(H₂O)₂]3400 (broad)165515951310560480
[Mn(HL)(Cl)(H₂O)₂]3420 (broad)165816001305555475
[Fe(L)(Cl)(H₂O)₂]3390 (broad)165415981312565485
[Co(HL)(Cl)(H₂O)₂]3410 (broad)165716021308558478
[Ni(HL)(Cl)(H₂O)₂]3430 (broad)165916051300550470
[Cu(HL)(Cl)(H₂O)₂]3405 (broad)165616031307562482
[Zn(L)(H₂O)]3380 (broad)165215971315568488

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of metal complexes with this compound based ligands, as well as a potential biological signaling pathway that could be investigated.

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Ligand This compound Derivative Ligand Reaction Complexation Reaction (Reflux) Ligand->Reaction MetalSalt Metal(II) Salt (e.g., CuCl₂, NiCl₂) MetalSalt->Reaction Solvent Solvent (Methanol/Ethanol) Solvent->Reaction Complex Crude Metal Complex Reaction->Complex Spectroscopy Spectroscopic Analysis (FT-IR, UV-Vis, NMR) Complex->Spectroscopy Analysis Elemental & Thermal Analysis (CHN, TGA) Complex->Analysis Magnetic Magnetic Susceptibility Complex->Magnetic Structure Structural Analysis (X-ray Diffraction) Complex->Structure Biological_Pathway MetalComplex This compound Metal Complex CellMembrane Bacterial Cell Membrane MetalComplex->CellMembrane Interaction Enzyme Enzyme Inhibition MetalComplex->Enzyme ROS Reactive Oxygen Species (ROS) Generation CellMembrane->ROS DNA DNA Damage ROS->DNA CellDeath Bacterial Cell Death DNA->CellDeath Enzyme->CellDeath

References

Application Notes and Protocols for Pilot Plant Scale-Up Synthesis of 4-Diethylamino-piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 4-Diethylamino-piperidine, a key intermediate in the manufacturing of various active pharmaceutical ingredients (APIs). The described process is designed for pilot plant production, emphasizing scalability, safety, and efficiency.

Introduction

This compound is a substituted piperidine derivative widely utilized as a building block in medicinal chemistry and pharmaceutical development. Its structural motif is present in a range of therapeutic agents, making its efficient and scalable synthesis a critical aspect of drug manufacturing. This document outlines a robust two-step synthesis route commencing from commercially available 1-Boc-4-piperidone, proceeding through a reductive amination with diethylamine, followed by deprotection of the Boc group. This method is selected for its high yields, straightforward purification, and amenability to pilot plant scale.

Overall Synthesis Workflow

The synthesis of this compound is accomplished via a two-step process as illustrated in the workflow diagram below. The initial step involves the reductive amination of N-Boc-4-piperidone with diethylamine to form the protected intermediate, 1-Boc-4-(diethylamino)piperidine. The subsequent step is the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to yield the final product.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Boc Deprotection A N-Boc-4-piperidone E Reaction Mixture A->E B Diethylamine B->E C Sodium Triacetoxyborohydride C->E Reducing Agent D Dichloromethane (DCM) D->E Solvent F 1-Boc-4-(diethylamino)piperidine E->F Work-up & Purification G 1-Boc-4-(diethylamino)piperidine I Reaction Mixture G->I H Hydrochloric Acid (in Dioxane) H->I Deprotecting Agent J This compound I->J Neutralization & Purification

Figure 1: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 1-Boc-4-(diethylamino)piperidine

This protocol details the reductive amination of N-Boc-4-piperidone with diethylamine.

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)QuantityMoles
N-Boc-4-piperidone199.27-5.00 kg25.09
Diethylamine73.140.7072.75 kg (3.89 L)37.63
Sodium Triacetoxyborohydride211.94-6.38 kg30.10
Dichloromethane (DCM)84.931.3350 L-
Saturated Sodium Bicarbonate--As required-
Brine--As required-
Anhydrous Sodium Sulfate--As required-

Procedure:

  • To a 100 L glass-lined reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge N-Boc-4-piperidone (5.00 kg, 25.09 mol) and Dichloromethane (DCM, 50 L).

  • Stir the mixture at room temperature (20-25 °C) until all the solid has dissolved.

  • To the resulting solution, add diethylamine (2.75 kg, 37.63 mol) dropwise over a period of 30 minutes, maintaining the internal temperature below 30 °C.

  • Stir the reaction mixture for 1 hour at room temperature.

  • Cool the reaction mixture to 0-5 °C using an ice bath.

  • Slowly add sodium triacetoxyborohydride (6.38 kg, 30.10 mol) portion-wise over 2 hours, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by vacuum distillation to afford 1-Boc-4-(diethylamino)piperidine as a colorless to pale yellow oil.

Expected Yield and Purity:

ProductTheoretical Yield (kg)Actual Yield (kg)Yield (%)Purity (by GC)
1-Boc-4-(diethylamino)piperidine6.435.9292>98%
Step 2: Synthesis of this compound

This protocol describes the deprotection of 1-Boc-4-(diethylamino)piperidine to yield the final product.

Materials:

Reagent/SolventMolar Mass ( g/mol )ConcentrationQuantityMoles
1-Boc-4-(diethylamino)piperidine256.42-5.92 kg23.09
Hydrochloric Acid in Dioxane-4 M17.3 L69.27
Diethyl Ether74.12-20 L-
Sodium Hydroxide (50% aq. soln.)40.00-As required-
Dichloromethane (DCM)84.93-As required-
Anhydrous Sodium Sulfate--As required-

Procedure:

  • To a 100 L glass-lined reactor, charge 1-Boc-4-(diethylamino)piperidine (5.92 kg, 23.09 mol).

  • Cool the reactor to 0-5 °C.

  • Slowly add 4 M HCl in dioxane (17.3 L, 69.27 mol) over 1-2 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is no longer detectable.

  • Upon completion, add diethyl ether (20 L) to the reaction mixture to precipitate the hydrochloride salt of the product.

  • Filter the solid and wash with diethyl ether.

  • Dry the solid under vacuum to obtain this compound hydrochloride.

  • For the free base, suspend the hydrochloride salt in water and cool to 0-5 °C.

  • Adjust the pH to >12 by the slow addition of a 50% aqueous solution of sodium hydroxide.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

Expected Yield and Purity:

ProductTheoretical Yield (kg)Actual Yield (kg)Yield (%)Purity (by GC)
This compound3.613.2590>99%

Reaction Pathway

The chemical transformation follows a well-established pathway for the synthesis of secondary and tertiary amines from ketones.

G cluster_0 Reductive Amination cluster_1 Deprotection N-Boc-4-piperidone IntermediateImine [Imine Intermediate] N-Boc-4-piperidone->IntermediateImine + Diethylamine - H₂O Diethylamine HN(Et)₂ 1-Boc-4-(diethylamino)piperidine IntermediateImine->1-Boc-4-(diethylamino)piperidine [H] (NaBH(OAc)₃) Protected FinalProduct Protected->FinalProduct HCl/Dioxane

Figure 2: Chemical reaction pathway for the synthesis of this compound.

Safety Considerations

  • Diethylamine: Flammable, corrosive, and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium Triacetoxyborohydride: Water-reactive. Handle in a dry environment and avoid contact with moisture.

  • Dichloromethane: Volatile and a suspected carcinogen. Use in a well-ventilated area and with appropriate PPE.

  • Hydrochloric Acid: Highly corrosive. Handle with extreme care, using appropriate PPE. The reaction with 1-Boc-4-(diethylamino)piperidine is exothermic and should be controlled by slow addition and cooling.

  • All operations should be conducted by trained personnel in a facility designed for handling hazardous chemicals. A thorough risk assessment should be performed before commencing any pilot plant production.

Conclusion

The described two-step synthesis of this compound from N-Boc-4-piperidone provides a reliable and scalable method suitable for pilot plant production. The process utilizes readily available starting materials and reagents, and the reaction conditions are manageable on a larger scale. The high yields and purities obtained make this an economically viable route for the manufacturing of this important pharmaceutical intermediate. Careful attention to safety protocols is paramount throughout the entire process.

Troubleshooting & Optimization

troubleshooting low yield in 4-Diethylamino-piperidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 4-Diethylamino-piperidine. The primary synthesis route covered is the two-step process involving the reductive amination of N-Boc-4-piperidone with diethylamine, followed by the deprotection of the Boc group.

Frequently Asked Questions (FAQs)

Q1: My reductive amination of N-Boc-4-piperidone with diethylamine is resulting in a low yield of the desired Boc-protected product. What are the likely causes?

A: Low yields in this reductive amination step can stem from several factors:

  • Suboptimal Reaction Conditions: The efficiency of the reaction is highly dependent on the choice of reducing agent, solvent, temperature, and pH.

  • Reagent Quality: The purity of N-Boc-4-piperidone, diethylamine, and the reducing agent is crucial. Impurities can lead to side reactions or catalyst deactivation.

  • Stoichiometry: Incorrect molar ratios of the reactants can result in incomplete conversion or the formation of byproducts.

  • Moisture: Many reducing agents used in reductive amination are sensitive to moisture, which can lead to their decomposition and a reduction in yield.

Q2: I am observing significant amounts of unreacted N-Boc-4-piperidone. How can I improve the conversion?

A: To improve the conversion of the starting material, consider the following:

  • Increase the Equivalents of Diethylamine: Using a slight excess of diethylamine can help drive the initial iminium ion formation.

  • Optimize Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. While higher temperatures can increase the reaction rate, they may also lead to the formation of side products. A modest increase in temperature (e.g., to room temperature or slightly above) may be beneficial.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is often a good choice as it is a mild and selective reducing agent for iminium ions in the presence of ketones.[1]

Q3: During the Boc deprotection step, I am getting a low yield of the final this compound. What could be the issue?

A: Low yields during Boc deprotection are often due to:

  • Incomplete Deprotection: The acidic conditions may not be strong enough or the reaction time may be too short.

  • Product Loss During Workup: The final product is a water-soluble amine, which can be lost during aqueous extraction if the pH is not carefully controlled.

  • Degradation of the Product: Although generally stable, prolonged exposure to harsh acidic conditions could potentially lead to side reactions.

Q4: My final product is difficult to purify. What are some common impurities and how can I remove them?

A: Common impurities can include unreacted starting materials, byproducts from the reductive amination, and residual deprotection reagents. Purification can be challenging due to the polar nature of the final product. Column chromatography on silica gel with a polar eluent system (e.g., dichloromethane/methanol with ammonia) is a common method. Distillation under reduced pressure can also be an effective purification technique for the final product.

Troubleshooting Guides

Issue 1: Low Yield in Reductive Amination of N-Boc-4-piperidone
Potential Cause Troubleshooting Steps
Inefficient Iminium Ion Formation - Ensure the diethylamine is of high purity and free of moisture.- Consider adding a catalytic amount of a weak acid, such as acetic acid, to facilitate iminium ion formation. However, be cautious as excess acid can inhibit the reaction.
Decomposition of Reducing Agent - Use anhydrous solvents (e.g., dichloromethane, 1,2-dichloroethane, or THF).[2]- Add the reducing agent portion-wise to control any exothermic reaction.
Side Reactions - Over-reduction of the starting ketone can occur if a non-selective reducing agent like sodium borohydride is used without careful control of reaction conditions.[1]- Keep the reaction temperature controlled (e.g., 0 °C to room temperature) to minimize the formation of unidentified byproducts.
Incorrect Stoichiometry - Use a slight excess of diethylamine (1.1-1.5 equivalents) and the reducing agent (1.5-2.0 equivalents) relative to the N-Boc-4-piperidone.[3]
Issue 2: Low Yield in Boc Deprotection
Potential Cause Troubleshooting Steps
Incomplete Reaction - Increase the concentration of the acid (e.g., 4M HCl in dioxane or neat TFA).[4]- Extend the reaction time and monitor by TLC or LC-MS until the starting material is fully consumed.
Product Loss During Extraction - After quenching the reaction, ensure the aqueous layer is made strongly basic (pH > 12) with a base like NaOH before extracting with an organic solvent. This ensures the amine is in its free base form and is less water-soluble.
Volatilization of Product - If concentrating the final product, use a rotary evaporator at a moderate temperature and pressure to avoid loss of the relatively volatile free amine.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 4-(diethylamino)piperidine-1-carboxylate

This protocol is a general procedure adapted for the reductive amination of N-Boc-4-piperidone with diethylamine using sodium triacetoxyborohydride.

Materials:

  • N-Boc-4-piperidone

  • Diethylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic Acid (optional)

Procedure:

  • To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous DCE, add diethylamine (1.2 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation. A catalytic amount of acetic acid (0.1 eq) can be added to facilitate this step.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of 4-(Diethylamino)piperidine (Boc Deprotection)

This protocol describes a common method for the deprotection of the Boc group.

Materials:

  • tert-butyl 4-(diethylamino)piperidine-1-carboxylate

  • 4M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) (if using TFA)

  • Diethyl ether

  • Sodium hydroxide (NaOH) solution

Procedure:

  • Dissolve the Boc-protected amine (1.0 eq) in a minimal amount of a suitable solvent like dichloromethane or use no solvent if using 4M HCl in dioxane.

  • Add an excess of the acidic solution (e.g., 10 equivalents of 4M HCl in dioxane or a 1:1 mixture of TFA/DCM).

  • Stir the reaction at room temperature for 1-4 hours, monitoring for the disappearance of the starting material by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove the acid and solvent.

  • Dissolve the residue in water and basify to a pH > 12 with a concentrated NaOH solution.

  • Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure to yield the final product.

  • Further purification can be achieved by distillation under reduced pressure.

Data Presentation

Table 1: Influence of Reducing Agent on Reductive Amination Yield

Reducing AgentTypical SolventTypical ConditionsGeneral Yield RangeKey Considerations
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Dichloromethane, 1,2-DichloroethaneRoom TemperatureGood to ExcellentMild and selective, tolerates a wide range of functional groups.[2]
Sodium Cyanoborohydride (NaBH₃CN)MethanolpH 4-7GoodToxic, can generate cyanide gas.[1]
Sodium Borohydride (NaBH₄)Methanol, Ethanol0 °C to Room TemperatureModerate to GoodCan reduce the starting ketone if not used carefully.[1]
Catalytic Hydrogenation (H₂, Pd/C)Ethanol, MethanolH₂ balloon or pressureGood to ExcellentMay not be suitable for substrates with other reducible functional groups.

Visualizations

experimental_workflow General Experimental Workflow for this compound Synthesis cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Boc Deprotection Start N-Boc-4-piperidone + Diethylamine Iminium_Formation Iminium Ion Formation (Solvent, Optional Acid Catalyst) Start->Iminium_Formation 1-2h, RT Reduction Reduction with Reducing Agent (e.g., NaBH(OAc)₃) Iminium_Formation->Reduction 12-24h, 0°C to RT Workup_1 Aqueous Workup and Extraction Reduction->Workup_1 Purification_1 Purification (Column Chromatography) Workup_1->Purification_1 Product_1 tert-butyl 4-(diethylamino)piperidine-1-carboxylate Purification_1->Product_1 Start_2 Boc-protected Amine Product_1->Start_2 Deprotection Acid Treatment (e.g., HCl/Dioxane or TFA) Start_2->Deprotection 1-4h, RT Workup_2 Basification and Extraction Deprotection->Workup_2 Purification_2 Purification (Distillation) Workup_2->Purification_2 Product_2 This compound Purification_2->Product_2

Caption: General workflow for the two-step synthesis of this compound.

troubleshooting_low_yield Troubleshooting Low Yield in Reductive Amination cluster_causes Potential Causes cluster_solutions Potential Solutions Low_Yield Low Yield of Boc-protected Product Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Side_Reactions Side Reactions Low_Yield->Side_Reactions Reagent_Issues Reagent Quality/ Stoichiometry Low_Yield->Reagent_Issues Optimize_Conditions Optimize Reaction Time/ Temperature Incomplete_Reaction->Optimize_Conditions Address with Control_pH Add Catalytic Acid Incomplete_Reaction->Control_pH Address with Side_Reactions->Optimize_Conditions Address with Change_Reagent Change Reducing Agent/ Solvent Side_Reactions->Change_Reagent Address with Check_Reagents Verify Reagent Purity and Stoichiometry Reagent_Issues->Check_Reagents Address with

Caption: Logical relationships for troubleshooting low yield in the reductive amination step.

References

optimizing reaction conditions for the synthesis of 4-Diethylamino-piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Diethylamino-piperidine. Our resources are designed to address specific experimental challenges, offering detailed protocols and data-driven solutions to optimize your synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent and reliable method is a two-step process starting from a commercially available N-protected 4-piperidone. This involves an initial reductive amination with diethylamine, followed by the removal of the protecting group. The use of a tert-butyloxycarbonyl (Boc) protecting group is common due to its stability and ease of removal under acidic conditions.

Q2: Which reducing agent is recommended for the reductive amination step?

A2: Sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, is the preferred reducing agent. It is a mild and selective reagent that efficiently reduces the in-situ formed iminium ion over the starting ketone, which minimizes the formation of the corresponding alcohol byproduct.[1][2]

Q3: What are the typical solvents used for the reductive amination reaction?

A3: Anhydrous chlorinated solvents such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly employed.[1] Anhydrous conditions are important to favor the formation of the iminium ion intermediate.

Q4: How can I monitor the progress of the reductive amination reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On a TLC plate, you should observe the consumption of the starting N-Boc-4-piperidone and the appearance of a new, more polar spot corresponding to the N-Boc-4-diethylamino-piperidine product. A suitable stain, such as potassium permanganate, can be used for visualization if the compounds are not UV-active.

Q5: What is the best way to remove the Boc protecting group?

A5: The Boc group is typically removed under acidic conditions. The most common reagents are trifluoroacetic acid (TFA) in DCM or a solution of hydrochloric acid (HCl) in an organic solvent like dioxane or methanol.[3][4][5] The choice of acid can depend on the desired final salt form of the product.

Q6: How can I purify the final this compound product?

A6: After deprotection, the reaction mixture is typically neutralized with a base (e.g., saturated sodium bicarbonate solution) to obtain the free base. The product can then be extracted into an organic solvent.[3] Purification can be achieved by distillation or column chromatography. Alternatively, the product can be isolated as a salt (e.g., hydrochloride or dihydrochloride) by precipitation from a suitable solvent, which often yields a more stable and easily handleable solid.[6]

Troubleshooting Guides

Problem 1: Low Yield in the Reductive Amination Step

Possible Causes & Solutions

Potential Cause Troubleshooting Step Rationale
Incomplete Iminium Ion Formation Ensure anhydrous reaction conditions by using dry solvents and reagents. The addition of a catalytic amount of acetic acid can facilitate iminium ion formation.Water can inhibit the formation of the iminium ion intermediate, which is a key step in the reaction mechanism.[7] Acetic acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[2]
Degradation of Reducing Agent Use a fresh bottle of sodium triacetoxyborohydride (STAB). Add the STAB portion-wise to the reaction mixture, especially on a larger scale, to control any potential exotherm.STAB is moisture-sensitive and can decompose over time, leading to reduced activity.
Suboptimal Reaction Time or Temperature Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time. If the reaction is sluggish at room temperature, gentle heating (e.g., to 40 °C) may be beneficial.Reductive aminations can vary in duration depending on the reactivity of the ketone and amine. Prolonged reaction times are not always beneficial and can lead to side product formation.
Inefficient Work-up Ensure complete extraction of the product from the aqueous layer after quenching the reaction. Perform multiple extractions with an appropriate organic solvent (e.g., DCM or ethyl acetate).The product may have some water solubility, leading to losses during the work-up if not extracted thoroughly.
Problem 2: Presence of Impurities in the Final Product

Possible Causes & Solutions

Potential Impurity Identification Troubleshooting Step Rationale
Unreacted N-Boc-4-piperidone A spot on TLC with a similar Rf to the starting material.Increase the equivalents of diethylamine and/or STAB. Extend the reaction time.This indicates an incomplete reaction. Driving the equilibrium towards the product can be achieved by increasing the concentration of reactants.
N-Boc-4-hydroxy-piperidine A polar byproduct, often visible on TLC.Use a more selective reducing agent like STAB instead of stronger agents like sodium borohydride. Ensure the reducing agent is added after the ketone and amine have had time to form the iminium ion.Stronger reducing agents can directly reduce the starting ketone to the corresponding alcohol. STAB is specifically chosen for its selectivity for the iminium ion.[2]
Incomplete Boc Deprotection Presence of the Boc-protected product in the final sample (detectable by LC-MS or NMR).Increase the reaction time or the equivalents of acid used for deprotection. Ensure the acid used is not old or degraded.The Boc group requires a sufficiently strong acidic environment for complete cleavage.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 4-(diethylamino)piperidine-1-carboxylate

This protocol describes the reductive amination of N-Boc-4-piperidone with diethylamine using sodium triacetoxyborohydride.

Materials:

  • N-Boc-4-piperidone

  • Diethylamine

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous Dichloromethane (DCM)

  • Acetic Acid (optional, catalytic)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous DCM, add diethylamine (1.2 eq).

  • If desired, add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the internal temperature does not rise significantly.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the solution and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Deprotection of tert-butyl 4-(diethylamino)piperidine-1-carboxylate

This protocol describes the removal of the Boc protecting group to yield this compound.

Materials:

  • tert-butyl 4-(diethylamino)piperidine-1-carboxylate

  • Dichloromethane (DCM) or Dioxane

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or other suitable base

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the Boc-protected amine (1.0 eq) in DCM or dioxane.

  • Slowly add an excess of the acidic deprotecting agent (e.g., 5-10 equivalents of TFA or an equal volume of 4M HCl in dioxane) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent and excess acid under reduced pressure.

  • To obtain the free base, carefully neutralize the residue with a saturated aqueous NaHCO₃ solution until the pH is basic.

  • Extract the aqueous layer multiple times with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate under reduced pressure to obtain this compound.

  • For isolation as a hydrochloride salt, after removing the reaction solvent, the residue can be triturated with or precipitated from a solvent like diethyl ether.

Data Presentation

The following tables summarize expected outcomes for the synthesis of this compound under various conditions. Please note that these are representative values and actual results may vary.

Table 1: Reductive Amination of N-Boc-4-piperidone with Diethylamine

Entry Reducing Agent Solvent Temperature (°C) Reaction Time (h) Yield (%)
1NaBH(OAc)₃DCM2516~85-95
2NaBH(OAc)₃DCE2512~88-96
3NaBH₄Methanol0 to 256~60-75*

*Note: Lower yields with NaBH₄ are often due to the competing reduction of the starting ketone.

Table 2: Boc Deprotection of N-Boc-4-diethylamino-piperidine

Entry Acid Solvent Temperature (°C) Reaction Time (h) Yield (%)
1TFA (10 eq)DCM252>95
24M HCl in DioxaneDioxane253>95
3Conc. HClMethanol501>90

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Deprotection start N-Boc-4-piperidone + Diethylamine reductive_amination Reductive Amination (NaBH(OAc)₃, DCM) start->reductive_amination product1 N-Boc-4-diethylamino-piperidine reductive_amination->product1 deprotection Boc Deprotection (TFA or HCl) product1->deprotection product2 This compound deprotection->product2 Troubleshooting_Logic start Low Yield in Reductive Amination? check_imine Check Iminium Formation (Anhydrous conditions, Acid catalyst) start->check_imine Yes check_reagent Verify Reducing Agent Quality (Fresh STAB) check_imine->check_reagent check_conditions Optimize Reaction Conditions (Time, Temperature) check_reagent->check_conditions improve_workup Improve Work-up Procedure (Thorough Extraction) check_conditions->improve_workup solution Yield Improved improve_workup->solution

References

Technical Support Center: Purification of 4-Diethylamino-piperidine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 4-Diethylamino-piperidine using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when purifying this compound on silica gel?

A1: The primary challenge arises from the basic nature of the amine functional groups in this compound. Silica gel has a slightly acidic surface due to the presence of silanol groups (Si-OH)[1][2]. These acidic sites can strongly interact with the basic amine, leading to several purification issues, including irreversible adsorption, peak tailing (streaking), and potential degradation of the compound on the column[2].

Q2: Which stationary phase is recommended for the purification of this compound?

A2: While silica gel is the most common stationary phase in column chromatography, its acidic nature can be problematic for basic amines[3][4]. To mitigate issues, it is often necessary to use deactivated or base-washed silica. Alternatively, alumina (basic or neutral) can be a suitable stationary phase[4][5]. For more challenging separations, reversed-phase chromatography with a C18 stationary phase might be considered[6][7].

Q3: How do I select an appropriate mobile phase (eluent)?

A3: Mobile phase selection is crucial and should be optimized using Thin Layer Chromatography (TLC) before performing column chromatography[3]. A common approach for basic compounds on silica is to use a non-polar solvent like hexane or dichloromethane mixed with a more polar solvent such as ethyl acetate or methanol[2][3]. For this compound, a gradient of dichloromethane and methanol is often effective[8][9]. To prevent peak tailing, it is highly recommended to add a small amount of a basic modifier to the eluent.

Q4: Why should I add a base like triethylamine (TEA) or ammonia to my mobile phase?

A4: Adding a competing base, such as 0.5-2% triethylamine or a solution of ammonia in methanol, to the mobile phase is a standard practice for purifying amines on silica gel[1]. These basic additives "neutralize" the acidic silanol sites on the silica surface[2]. This minimizes the strong interaction between the this compound and the stationary phase, resulting in improved peak shape, reduced tailing, and better recovery of the compound[1][2].

Q5: My compound is not moving off the baseline on the TLC plate. What should I do?

A5: If your compound remains at the baseline (Rf = 0), the mobile phase is not polar enough to elute it. You need to increase the polarity of your eluent system. For example, if you are using a hexane/ethyl acetate mixture, you should increase the proportion of ethyl acetate. If using dichloromethane/methanol, increase the percentage of methanol[8][9]. Adding a basic modifier like triethylamine can also help move the compound off the baseline.

Troubleshooting Guide

This guide addresses common problems encountered during the column chromatography of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Compound Streaking / Tailing Strong acid-base interaction between the amine and acidic silica gel.[1][2][10]Add a basic modifier (e.g., 0.5-2% triethylamine or ammonium hydroxide) to the eluent system.[1] Consider using a different stationary phase like alumina or deactivated silica.[11]
Compound Stuck on Column (No Elution) Eluent polarity is too low. The compound is irreversibly adsorbed to the stationary phase due to strong interactions.[12]Increase the polarity of the mobile phase (e.g., increase the percentage of methanol in a DCM/MeOH system).[12][13] If the compound is still stuck, consider flushing the column with a very polar, base-modified solvent system. Ensure the compound is stable on silica by performing a 2D TLC test.[12][14]
Poor Separation of Compound from Impurities Incorrect mobile phase polarity. Column was packed improperly. Flow rate is too fast or too slow.[14]Optimize the solvent system using TLC to achieve a target Rf value of 0.2-0.3 for the desired compound.[3] Ensure the column is packed uniformly without cracks or air bubbles.[4] Adjust the flow rate; an optimal rate prevents band broadening.[14]
Low Recovery / Yield Compound degradation on the acidic silica gel.[2] Irreversible adsorption to the stationary phase.Deactivate the silica gel by pre-treating the column with a solvent mixture containing a base (e.g., triethylamine) before loading the sample.[1] Use an alternative, less acidic stationary phase like alumina.[11]
Compound Elutes with the Solvent Front The mobile phase is too polar.Reduce the polarity of the eluent. Start with a less polar solvent system and gradually increase the polarity (gradient elution). Check the very first fractions collected.[12]
Cracked or Channeled Column Bed Improper packing of the stationary phase. The column ran dry at some point.Pack the column using the slurry method to ensure a homogenous bed.[4] Always maintain the solvent level above the top of the stationary phase to prevent air from entering.[4]

Experimental Protocols

Protocol 1: Column Chromatography of this compound

This protocol outlines a standard procedure for purification using a silica gel stationary phase with a basic modifier.

  • TLC Analysis:

    • Dissolve a small amount of the crude sample in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate.

    • Develop the plate using various solvent systems (e.g., Dichloromethane/Methanol, Hexane/Ethyl Acetate) with the addition of ~1% triethylamine.

    • Identify a solvent system that provides a good separation and an Rf value of approximately 0.2-0.3 for this compound.

  • Column Preparation (Slurry Packing):

    • Secure a glass column of appropriate size vertically to a stand. Ensure the stopcock is closed.

    • Place a small plug of cotton or glass wool at the bottom of the column.[4]

    • Add a thin layer (approx. 1 cm) of sand over the plug.

    • In a separate beaker, create a slurry by mixing silica gel with the initial, least polar eluent. The amount of silica should be 20-50 times the weight of the crude sample.[4]

    • Pour the slurry into the column. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.

    • Open the stopcock to allow some solvent to drain, which helps in uniform packing. Do not let the solvent level drop below the top of the silica bed.[4]

    • Add another thin layer of sand on top of the packed silica to protect the surface.[14]

  • Sample Loading:

    • Wet Loading: Dissolve the crude sample in the minimum amount of the initial eluent. Using a pipette, carefully load the solution onto the top of the column.[14]

    • Dry Loading (Recommended for less soluble samples): Dissolve the crude sample in a volatile solvent. Add a small amount of silica gel (approx. 10-20 times the mass of the sample) and evaporate the solvent using a rotary evaporator to obtain a free-flowing powder.[14] Carefully add this powder to the top of the column.[1]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Open the stopcock and begin collecting fractions in test tubes or flasks.

    • If using a gradient, start with the least polar solvent system identified during TLC and gradually increase the polarity by adding more of the polar solvent.

    • Maintain a consistent flow rate. For flash chromatography, apply gentle air pressure (1-2 psi).[14]

  • Analysis:

    • Monitor the collected fractions using TLC to identify which ones contain the purified this compound.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product.

Visual Workflow and Troubleshooting Guides

experimental_workflow cluster_prep Preparation cluster_loading Sample Loading cluster_run Execution tlc 1. TLC Analysis (Optimize Mobile Phase) slurry 2. Prepare Silica Slurry tlc->slurry pack 3. Pack Column slurry->pack load_choice 4. Choose Loading Method pack->load_choice wet_load Wet Loading load_choice->wet_load Soluble dry_load Dry Loading load_choice->dry_load Insoluble elute 5. Elute & Collect Fractions wet_load->elute dry_load->elute analyze 6. Analyze Fractions (TLC) elute->analyze combine 7. Combine Pure Fractions analyze->combine evaporate 8. Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: Experimental workflow for column chromatography purification.

troubleshooting_workflow start Problem Observed q_tailing Peak Tailing or Streaking? start->q_tailing a_tailing Add 1% Triethylamine to Mobile Phase q_tailing->a_tailing Yes q_stuck Compound Stuck on Column? q_tailing->q_stuck No end Problem Resolved a_tailing->end a_stuck Increase Mobile Phase Polarity q_stuck->a_stuck Yes q_separation Poor Separation? q_stuck->q_separation No a_stuck->end a_separation Re-optimize Mobile Phase with TLC (Rf ~0.25) q_separation->a_separation Yes q_recovery Low Recovery? q_separation->q_recovery No a_separation->end a_recovery Use Deactivated Silica or Alumina q_recovery->a_recovery Yes q_recovery->end No a_recovery->end

Caption: Troubleshooting logic for common chromatography issues.

References

identification and removal of impurities in 4-Diethylamino-piperidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Diethylamino-piperidine. The content is structured in a question-and-answer format to directly address specific issues that may be encountered during experimentation, with a focus on the identification and removal of impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for the synthesis of this compound is the reductive amination of 4-piperidone with diethylamine. This reaction is typically carried out in a one-pot procedure where 4-piperidone and diethylamine react to form an intermediate enamine or iminium ion, which is then reduced in situ by a suitable reducing agent to yield the final product.

Q2: What are the likely impurities in the synthesis of this compound via reductive amination?

A2: The primary impurities can be categorized as follows:

  • Unreacted Starting Materials: Residual 4-piperidone and diethylamine.

  • Intermediate Species: The enamine formed from 4-piperidone and diethylamine, which may persist if the reduction is incomplete.

  • Side-Products: Formation of aldol condensation products from 4-piperidone under basic or acidic conditions.

  • Reducing Agent Byproducts: Residual salts and other byproducts from the reducing agent used (e.g., borate salts from sodium borohydride).

  • Solvent Residues: Trace amounts of the reaction solvent.

Q3: Which analytical techniques are best suited for identifying these impurities?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying and quantifying volatile and semi-volatile impurities in the reaction mixture.[1] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can provide structural information about the main product and major impurities. Fourier-Transform Infrared (FTIR) spectroscopy can be used to monitor the disappearance of the ketone carbonyl group from the starting material.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Symptom: The final isolated yield of the product is significantly lower than expected.

Possible Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using TLC or GC-MS to ensure the complete consumption of 4-piperidone. If the reaction stalls, consider extending the reaction time or adding a fresh portion of the reducing agent.
Suboptimal Reaction Temperature The formation of the enamine intermediate and the reduction step can be temperature-sensitive. Experiment with a range of temperatures (e.g., 0 °C to room temperature) to find the optimal condition for your specific reducing agent and solvent system.
Inefficient Reducing Agent The choice and quality of the reducing agent are critical. Sodium triacetoxyborohydride is often a mild and effective choice for reductive aminations.[2][3][4][5] Ensure the reducing agent is fresh and has been stored under appropriate conditions.
Loss of Product During Work-up This compound is a water-soluble amine. During aqueous work-up, ensure the pH of the aqueous layer is sufficiently basic (pH > 10) to minimize the formation of the protonated, water-soluble form of the product before extraction with an organic solvent.
Issue 2: Presence of Unreacted 4-Piperidone in the Final Product

Symptom: GC-MS or NMR analysis of the purified product shows a significant peak corresponding to 4-piperidone.

Possible Cause Suggested Solution
Insufficient Reducing Agent Ensure a sufficient molar excess of the reducing agent is used to drive the reaction to completion. A common ratio is 1.5 to 2.0 equivalents relative to the 4-piperidone.
Poor Quality of Reducing Agent Use a fresh, high-purity batch of the reducing agent. The effectiveness of hydride-based reducing agents can diminish with improper storage.
Inefficient Enamine Formation The formation of the enamine intermediate is a prerequisite for reduction. This equilibrium can be influenced by the solvent and the presence of a catalyst. For less reactive ketones, the addition of a mild acid catalyst like acetic acid can be beneficial.
Ineffective Purification 4-Piperidone can be challenging to separate from the product due to their similar polarities. Optimize your purification method. Consider using flash column chromatography with a gradient elution system. An alternative is to perform an acidic wash (e.g., with dilute HCl) to extract the basic product into the aqueous phase, leaving the less basic ketone in the organic phase. The product can then be recovered by basifying the aqueous phase and re-extracting.
Issue 3: Presence of a Persistent, Unidentified Impurity

Symptom: An unknown peak is consistently observed in the GC-MS or a set of unknown signals in the NMR spectrum of the product, even after purification.

Possible Cause Suggested Solution
Stable Enamine Intermediate The enamine intermediate may be more stable than anticipated and resistant to reduction under the chosen conditions.[6] Try altering the reducing agent to a more powerful one or changing the reaction solvent to one that better solubilizes the intermediate.
Aldol Condensation Side-Product 4-Piperidone can undergo self-condensation. This is more likely if the reaction is run at elevated temperatures or for extended periods in the presence of acid or base. Analyze the mass spectrum and fragmentation pattern of the impurity to identify its structure. To mitigate this, use milder reaction conditions and shorter reaction times.
Byproduct from Reducing Agent Some reducing agents can introduce byproducts. For instance, byproducts from sodium triacetoxyborohydride are generally water-soluble and easily removed during aqueous work-up.[2] If other reducing agents are used, investigate their potential side reactions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination
  • To a solution of 4-piperidone monohydrate hydrochloride (1 equivalent) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add diethylamine (2-3 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the enamine intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium triacetoxyborohydride (1.5 - 2.0 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

Protocol 2: GC-MS Analysis for Impurity Profiling
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture and the purified product in a suitable solvent (e.g., methanol or dichloromethane).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

    • Source Temperature: 230 °C.

  • Data Analysis: Identify the peaks by comparing their retention times and mass spectra with reference spectra from a library (e.g., NIST) and known standards of the starting materials and product.

Protocol 3: Purification by Flash Column Chromatography
  • Stationary Phase: Silica gel.

  • Mobile Phase: A gradient system of dichloromethane and methanol is often effective. A small amount of a basic modifier, such as triethylamine or ammonium hydroxide (typically 0.1-1%), should be added to the mobile phase to prevent peak tailing of the amine product.

  • Procedure: a. Dissolve the crude product in a minimal amount of the initial mobile phase. b. Load the solution onto the silica gel column. c. Elute the column with a gradually increasing gradient of methanol in dichloromethane. d. Collect fractions and analyze them by TLC or GC-MS to identify those containing the pure product. e. Combine the pure fractions and remove the solvent under reduced pressure.

Quantitative Data Summary

Compound Molecular Weight ( g/mol ) Boiling Point (°C) Typical GC-MS Fragments (m/z)
4-Piperidone99.13184-18699, 71, 56, 42
Diethylamine73.1455.573, 58, 44, 30
This compound156.27210-212156, 141, 127, 98, 84, 70
Enamine Intermediate154.25(Unstable)154, 139, 110

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Impurity Identification cluster_purification Purification cluster_final Final Product start Start: 4-Piperidone & Diethylamine reaction Reductive Amination (e.g., with NaBH(OAc)₃) start->reaction crude_product Crude this compound reaction->crude_product gcms GC-MS Analysis crude_product->gcms nmr NMR Spectroscopy crude_product->nmr ftir FTIR Spectroscopy crude_product->ftir extraction Acid-Base Extraction crude_product->extraction distillation Fractional Distillation crude_product->distillation chromatography Flash Chromatography crude_product->chromatography pure_product Pure this compound extraction->pure_product distillation->pure_product chromatography->pure_product

Caption: Experimental workflow for the synthesis, analysis, and purification of this compound.

troubleshooting_logic cluster_yield Low Yield cluster_purity Impurity Issues start Problem Encountered incomplete_rxn Incomplete Reaction? start->incomplete_rxn unreacted_sm Unreacted Starting Material? start->unreacted_sm side_product Side-Product Formation? start->side_product check_reagents Check Reagent Quality incomplete_rxn->check_reagents optimize_temp Optimize Temperature incomplete_rxn->optimize_temp solution Improved Synthesis check_reagents->solution optimize_temp->solution Solution optimize_purification Optimize Purification unreacted_sm->optimize_purification change_conditions Modify Reaction Conditions side_product->change_conditions optimize_purification->solution change_conditions->solution

Caption: Logical troubleshooting workflow for common issues in this compound synthesis.

References

preventing side reactions during the N-alkylation of 4-aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the N-alkylation of 4-aminopiperidine.

Troubleshooting Guide

This guide addresses specific issues that may arise during the N-alkylation of 4-aminopiperidine, offering potential causes and solutions.

Issue Potential Cause Recommended Solution
Low to no yield of the desired N-alkylated product. 1. Inactive alkylating agent: The alkyl halide or other alkylating agent may have degraded. 2. Inappropriate base: The base used may not be strong enough to deprotonate the piperidine nitrogen. 3. Poor solvent choice: The solvent may not be suitable for the reaction, leading to poor solubility of reagents or side reactions.[1] 4. Reaction temperature is too low: The reaction may require more thermal energy to proceed at a reasonable rate.1. Check the purity and activity of the alkylating agent. Use a fresh or purified batch. 2. Use a stronger base. For direct alkylation, consider bases like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA). For reductive amination, the choice of reducing agent is critical.[1] 3. Select an appropriate solvent. Anhydrous polar aprotic solvents like DMF or acetonitrile are often used for direct alkylation.[1][2] For reductive amination, dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices.[3] 4. Increase the reaction temperature. Monitor the reaction closely by TLC or LC-MS to avoid decomposition.
Formation of multiple products (lack of chemoselectivity). Presence of two reactive amino groups: 4-aminopiperidine has a primary amine (-NH₂) and a secondary amine (-NH-) within the piperidine ring, both of which can be alkylated.[2]1. Employ a protecting group strategy. Selectively protect the more nucleophilic primary amine with a group like tert-butoxycarbonyl (Boc) before proceeding with the N-alkylation of the piperidine nitrogen.[2] 2. Utilize reductive amination. This method often shows a preference for the more nucleophilic piperidine nitrogen and is a milder alternative to direct alkylation.[2][3]
Significant amount of dialkylated product. Over-alkylation: The mono-alkylated product can react further with the alkylating agent, especially when an excess of the alkylating agent is used or if the reaction is run for too long.[4][5]1. Carefully control stoichiometry. Use a 1:1 or slight excess of the 4-aminopiperidine to the alkylating agent.[4] 2. Slow addition of the alkylating agent. Adding the alkylating agent dropwise can help to maintain a low concentration and favor mono-alkylation.[5] 3. Consider reductive amination, which is less prone to over-alkylation compared to direct alkylation with alkyl halides.[1][2]
Formation of a quaternary ammonium salt. Excessive alkylation: This is a common side product in direct alkylation with alkyl halides, especially with more reactive alkylating agents.[1][2]1. Use a milder alkylating agent if possible. 2. Strictly control the stoichiometry of the alkylating agent. [5] 3. Employ reductive amination, which avoids the formation of quaternary ammonium salts.[2]
Difficulty in removing the protecting group (e.g., Boc). Incomplete deprotection reaction: The conditions for removing the protecting group may not be optimal.1. Ensure appropriate deprotection conditions. For Boc group removal, treatment with a strong acid like trifluoroacetic acid (TFA) in a solvent like DCM is standard.[2] 2. Monitor the reaction progress carefully by TLC or LC-MS to ensure complete removal.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the N-alkylation of 4-aminopiperidine?

A1: The main challenge stems from the presence of two nucleophilic nitrogen atoms: a primary amine at the 4-position and a secondary amine within the piperidine ring.[2] This can lead to a lack of chemoselectivity, resulting in a mixture of products, including mono-alkylated (at either nitrogen), di-alkylated, and potentially quaternary ammonium salts.[2][4]

Q2: How can I achieve selective N-alkylation on the piperidine nitrogen?

A2: The most common and effective strategy is to use a protecting group for the primary amine. The tert-butoxycarbonyl (Boc) group is frequently used to selectively protect the primary amine, rendering it less nucleophilic.[2][6] Once the primary amine is protected, the alkylation can be carried out on the piperidine nitrogen, followed by the removal of the Boc group.

Q3: What are the advantages of using reductive amination over direct alkylation with alkyl halides?

A3: Reductive amination offers several advantages:

  • Milder Reaction Conditions: It is often a one-pot reaction carried out under milder conditions.[3][7]

  • Higher Selectivity: It can favor mono-alkylation at the more nucleophilic secondary amine of the piperidine ring.[2]

  • Avoidance of Over-alkylation: It minimizes the formation of quaternary ammonium salts, a common side product in direct alkylation.[1][2]

Q4: What are common protecting groups for the primary amine of 4-aminopiperidine?

A4: Besides the widely used Boc (tert-butoxycarbonyl) group, other common protecting groups for amines include:

  • Fmoc (9-fluorenylmethoxycarbonyl): This is a base-labile protecting group.[6]

  • Cbz (benzyloxycarbonyl): This group can be removed by catalytic hydrogenation.[6]

The choice of protecting group depends on the overall synthetic strategy and the stability of other functional groups in the molecule.[8]

Q5: How can I monitor the progress of my N-alkylation reaction?

A5: The progress of the reaction should be monitored using standard analytical techniques such as:

  • Thin-Layer Chromatography (TLC): This allows for a quick and simple way to visualize the consumption of starting materials and the formation of products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information about the components of the reaction mixture, including the mass of the desired product and any byproducts.

Experimental Protocols

Protocol 1: Selective N-Alkylation of Piperidine Nitrogen using a Boc Protecting Group

This three-step protocol involves the protection of the primary amine, N-alkylation of the piperidine nitrogen, and subsequent deprotection.

Step 1: Protection of the Primary Amine (Boc Protection)

  • Dissolve 4-aminopiperidine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.[2]

  • Add a base, such as triethylamine (1.1 eq.).[2]

  • Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq.) portion-wise to the solution.[2]

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Perform an aqueous work-up and purify the product, tert-butyl (piperidin-4-yl)carbamate, by column chromatography.

Step 2: N-Alkylation of Boc-Protected 4-Aminopiperidine

  • Dissolve the Boc-protected 4-aminopiperidine (1.0 eq.) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2]

  • Add a base, such as potassium carbonate (K₂CO₃) (1.5 eq.).[2]

  • Add the alkyl halide (e.g., benzyl bromide) (1.1 eq.) to the mixture.[2]

  • Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC or LC-MS).[2]

  • Perform an aqueous work-up and purify the N-alkylated product by column chromatography.

Step 3: Deprotection of the Primary Amine (Boc Removal)

  • Dissolve the N-alkylated, Boc-protected intermediate in a solvent such as dichloromethane (DCM).

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA).

  • Stir the reaction at room temperature until the deprotection is complete (monitor by TLC or LC-MS).

  • Remove the solvent and excess acid under reduced pressure to obtain the final N-alkylated 4-aminopiperidine product.

Protocol 2: N-Alkylation via Reductive Amination

This one-pot procedure is a milder alternative for selective N-alkylation.

  • Dissolve 4-aminopiperidine (1.0 eq.) and an aldehyde or ketone (1.0-1.2 eq.) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[3][7]

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.[7]

  • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.), portion-wise to the reaction mixture.[3][7]

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[7]

  • Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[7]

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[7]

  • Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.[7]

Data Presentation

Table 1: Reagent Stoichiometry for Selective N-Alkylation Protocols

Protocol Reagent Equivalents (eq.)
Protocol 1: Boc Protection 4-Aminopiperidine1.0
Di-tert-butyl dicarbonate ((Boc)₂O)1.1
Triethylamine1.1
Protocol 1: N-Alkylation Boc-protected 4-aminopiperidine1.0
Alkyl Halide1.1
Potassium Carbonate (K₂CO₃)1.5
Protocol 2: Reductive Amination 4-Aminopiperidine1.0
Aldehyde/Ketone1.0 - 1.2
Sodium Triacetoxyborohydride (NaBH(OAc)₃)1.2 - 1.5

Visualizations

selective_n_alkylation_workflow cluster_start Starting Material cluster_protection Step 1: Protection cluster_alkylation Step 2: N-Alkylation cluster_deprotection Step 3: Deprotection 4-Aminopiperidine 4-Aminopiperidine Boc_Protection Boc Protection (+ (Boc)2O, Et3N) 4-Aminopiperidine->Boc_Protection Boc_Protected Boc-Protected 4-Aminopiperidine Boc_Protection->Boc_Protected N_Alkylation N-Alkylation (+ Alkyl Halide, K2CO3) Boc_Protected->N_Alkylation N_Alkyl_Boc N-Alkyl-Boc-Protected Intermediate N_Alkylation->N_Alkyl_Boc Deprotection Deprotection (+ TFA) N_Alkyl_Boc->Deprotection Final_Product N-Alkylated 4-Aminopiperidine Deprotection->Final_Product

Caption: Workflow for selective N-alkylation using a Boc protecting group.

reductive_amination_workflow Start 4-Aminopiperidine + Aldehyde/Ketone Imine_Formation Imine Formation (in DCM or DCE) Start->Imine_Formation Reduction Reduction (+ NaBH(OAc)3) Imine_Formation->Reduction Workup Aqueous Work-up & Purification Reduction->Workup Final_Product N-Alkylated 4-Aminopiperidine Workup->Final_Product

Caption: Workflow for N-alkylation via one-pot reductive amination.

troubleshooting_logic cluster_issues Identify Primary Issue cluster_solutions_yield Solutions for Low Yield cluster_solutions_selectivity Solutions for Poor Selectivity cluster_solutions_dialkylation Solutions for Dialkylation Problem Undesired Reaction Outcome Analysis Analyze Reaction Mixture (TLC, LC-MS) Problem->Analysis Low_Yield Low/No Yield Analysis->Low_Yield Multiple_Products Multiple Products Analysis->Multiple_Products Dialkylation Dialkylation Analysis->Dialkylation Check_Reagents Check Reagent Quality Low_Yield->Check_Reagents Optimize_Conditions Optimize Conditions (Base, Solvent, Temp) Low_Yield->Optimize_Conditions Protecting_Group Use Protecting Group (Boc) Multiple_Products->Protecting_Group Reductive_Amination Switch to Reductive Amination Multiple_Products->Reductive_Amination Control_Stoichiometry Control Stoichiometry Dialkylation->Control_Stoichiometry Slow_Addition Slow Reagent Addition Dialkylation->Slow_Addition

Caption: Troubleshooting logic for N-alkylation of 4-aminopiperidine.

References

improving the selectivity of reactions involving 4-Diethylamino-piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in improving the selectivity of reactions involving 4-Diethylamino-piperidine.

Frequently Asked Questions (FAQs)

Q1: I am attempting a reaction on the piperidine nitrogen, but I'm getting low yield and a mixture of products. What are the common causes?

Low yields and poor selectivity in reactions targeting the secondary amine of this compound often stem from several factors:

  • Steric Hindrance: The diethylamino group at the C4 position, while not directly adjacent to the reacting nitrogen, can influence the approach of bulky reagents. The conformation of the piperidine ring can also play a role in steric accessibility.[1][2][3]

  • Competing Basicity: The piperidine nitrogen is a strong base (pKa of its conjugate acid is ~11.2)[4]. It can be protonated by acidic reagents or byproducts, effectively deactivating it as a nucleophile. Without a suitable external base to neutralize acid formed during the reaction (e.g., HBr from an alkyl bromide), the reaction can stall.[5]

  • Over-alkylation/acylation: The secondary amine can react multiple times if stoichiometry is not carefully controlled, leading to quaternary ammonium salts in alkylation reactions, for instance.[5]

  • Catalyst Inactivation: In metal-catalyzed reactions, such as C-H functionalization or cross-coupling, the amine functionalities can sometimes coordinate to the metal center and inhibit catalytic activity.[6]

Q2: How can I achieve selective mono-N-alkylation on the piperidine nitrogen?

Achieving selective mono-N-alkylation is a common challenge. The most robust strategy involves a protect-react-deprotect sequence. However, direct alkylation can be successful under carefully controlled conditions.

Strategy 1: Protecting Group Approach

The most reliable method is to temporarily "block" or protect the piperidine nitrogen, perform the desired reaction on another part of the molecule (if applicable), or simply to control the subsequent alkylation. For selective alkylation of the piperidine nitrogen itself, protection of other functional groups might be necessary if they are more reactive. In the case of this compound, the key is controlling the reaction at the secondary amine.

A common and highly effective protecting group is the tert-butoxycarbonyl (Boc) group.[7][8][9] This strategy ensures that the piperidine nitrogen does not interfere with other reactions and prevents over-alkylation.

Strategy 2: Direct Alkylation with Stoichiometric Control

Direct N-alkylation can be attempted by carefully controlling the reaction conditions.[5][10]

  • Slow Addition: Adding the alkylating agent (e.g., alkyl halide) slowly to a solution where the piperidine is in excess can favor mono-alkylation.[5]

  • Choice of Base: Using a non-nucleophilic base like potassium carbonate (K₂CO₃) or a hindered amine base like N,N-diisopropylethylamine (DIPEA) can scavenge the acid byproduct without competing in the alkylation.[5][7]

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are commonly used.[5][7]

Below is a workflow to help decide which N-alkylation strategy to employ.

G start Start: Selective N-Alkylation check_complexity Are other reactive functional groups present? start->check_complexity protect_n Protect Piperidine Nitrogen (e.g., with Boc Group) check_complexity->protect_n Yes / High Selectivity Needed direct_alkylation Direct Alkylation Strategy check_complexity->direct_alkylation No / Simpler Route Desired alkylation Perform N-Alkylation (Alkyl Halide + Base) protect_n->alkylation deprotection Deprotect Nitrogen (e.g., TFA or HCl) alkylation->deprotection analyze Analyze Product Mixture (LC-MS, NMR) deprotection->analyze control_conditions Use Piperidine in Excess Slow Reagent Addition Use K₂CO₃ or DIPEA direct_alkylation->control_conditions control_conditions->analyze end Purified Mono-Alkylated Product analyze->end

Caption: Decision workflow for selective N-alkylation.

Q3: My N-acylation reaction is not selective. How can I improve it?

Selective N-acylation faces similar challenges to N-alkylation. The secondary amine of the piperidine ring is generally a good nucleophile for acylating agents like acid chlorides or anhydrides.

Troubleshooting Steps:

  • Base Selection: The choice of base is critical. A non-nucleophilic base is essential to prevent it from competing with the piperidine for the acylating agent. Hindered bases like DIPEA or proton sponges are excellent choices. Triethylamine (TEA) can also be used but may be less ideal with highly reactive acylating agents.

  • Temperature Control: Acylation reactions are often exothermic. Running the reaction at 0°C or even lower temperatures can significantly reduce the formation of side products by controlling the reaction rate.

  • Solvent: Anhydrous, aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are standard. The absence of water is crucial to prevent hydrolysis of the acylating agent.

  • Protecting Groups: If other, more nucleophilic groups (like a primary amine) were present on a different substrate, a protecting group strategy would be mandatory.[11] For this compound, selectivity is primarily about avoiding side reactions.

ParameterRecommended ConditionRationale
Acylating Agent Acid Chloride, Acid AnhydrideStandard, highly reactive electrophiles.
Solvent Anhydrous DCM or THFAprotic, prevents hydrolysis of the acylating agent.
Base DIPEA, Proton SpongeNon-nucleophilic, scavenges HCl byproduct without competing.
Temperature 0°C to Room TemperatureControls reaction rate and minimizes side product formation.
Atmosphere Inert (Nitrogen or Argon)Prevents reaction with atmospheric moisture.

Table 1: Recommended Conditions for Selective N-Acylation.

Q4: Is it possible to achieve selective C-H functionalization on the piperidine ring?

Yes, selective C-H functionalization of the piperidine ring is an advanced but powerful technique. The selectivity (i.e., which C-H bond reacts) is controlled by the interplay between the N-substituent (protecting group) and the metal catalyst, typically one based on rhodium.[8][9][12]

By choosing the correct combination of a directing/protecting group on the piperidine nitrogen and a specific chiral dirhodium catalyst, you can direct functionalization to the C2, C3, or C4 positions.[8][9][12]

  • C2-Functionalization: Achieved with an N-Boc protecting group in combination with a catalyst like Rh₂(R-TCPTAD)₄.[8][12]

  • C4-Functionalization: Can be achieved using an N-α-oxoarylacetyl group with a catalyst such as Rh₂(S-2-Cl-5-BrTPCP)₄.[8][12]

G sub N-Protected Piperidine c2 C2 Functionalization sub->c2 + c4 C4 Functionalization sub->c4 + cat1 Rh₂(R-TCPTAD)₄ Catalyst cat1->c2 pg1 N-Boc Group pg1->c2 cat2 Rh₂(S-2-Cl-5-BrTPCP)₄ Catalyst cat2->c4 pg2 N-α-oxoarylacetyl Group pg2->c4

Caption: Catalyst and protecting group control of C-H functionalization site.[8][12]

CatalystN-Protecting GroupMajor ProductDiastereomeric Ratio (d.r.)
Rh₂(S-DOSP)₄N-BocC2-functionalized1:1
Rh₂(S-2-Cl-5-BrTPCP)₄N-BocC2-functionalized5.3:1
Rh₂(R-TPPTTL)₄N-Bs (Brosyl)C2-functionalized>30:1
Rh₂(S-2-Cl-5-BrTPCP)₄N-α-oxoarylacetylC4-functionalizedN/A

Table 2: Examples of Catalyst and Protecting Group Effects on Regio- and Stereoselectivity in Piperidine C-H Functionalization. (Data adapted from[9][12][13])

Key Experimental Protocols

Protocol 1: Selective Mono-N-Alkylation via Boc Protection

This protocol details a three-step process for the selective N-benzylation of the piperidine nitrogen of this compound using a Boc protecting group strategy.[7]

Step 1: N-Boc Protection

  • Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM).

  • Base: Add triethylamine (TEA) (1.2 equivalents) to the solution and cool the flask to 0°C in an ice bath.

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in DCM to the flask dropwise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup: Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to yield the N-Boc protected piperidine.

Step 2: N-Alkylation (Benzylation)

  • Setup: Dissolve the purified N-Boc-4-Diethylamino-piperidine (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

  • Base: Add potassium carbonate (K₂CO₃) (1.5 equivalents) to the solution.

  • Reagent Addition: Add benzyl bromide (1.2 equivalents) to the mixture.

  • Reaction: Stir the reaction at room temperature for 24 hours or until TLC/LC-MS analysis shows complete consumption of the starting material.

  • Workup: Dilute the reaction mixture with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product via flash column chromatography.

Step 3: N-Boc Deprotection

  • Setup: Dissolve the purified, alkylated product from Step 2 in DCM.

  • Reagent Addition: Add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise at 0°C.

  • Reaction: Stir the reaction at room temperature for 1-3 hours, monitoring by TLC/LC-MS.

  • Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize excess acid. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the final N-benzylated product.

References

Technical Support Center: Purity Assessment of 4-Diethylamino-piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the analytical methods for assessing the purity of 4-Diethylamino-piperidine. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for determining the purity of this compound?

A1: The primary methods for assessing the purity of this compound include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each technique offers distinct advantages. GC is suitable for analyzing volatile and thermally stable compounds. HPLC is a versatile technique for a wide range of compounds, including those that are non-volatile or thermally labile.[1] qNMR provides a direct and absolute measure of purity without the need for a reference standard of the analyte itself.[2]

Q2: What are the common challenges in the analysis of this compound and other tertiary amines?

A2: Tertiary amines like this compound can present several analytical challenges:

  • Peak Tailing in Gas Chromatography: The basic nature of the amine can lead to interactions with active sites (e.g., free silanol groups) on the GC column and liner, resulting in poor peak shape (tailing).[3]

  • Poor UV Absorbance in HPLC: Aliphatic amines often lack a strong chromophore, making detection by UV-Vis detectors challenging at low concentrations.[4]

  • Matrix Effects: The sample matrix can interfere with the analysis, causing suppression or enhancement of the analyte signal.[5]

  • Volatility: While advantageous for GC, the volatility of some amines can lead to sample loss during preparation if not handled carefully.

Q3: Are there any specific sample preparation considerations for analyzing this compound?

A3: Yes, proper sample preparation is crucial for accurate analysis.

  • For GC analysis: To mitigate peak tailing, derivatization to form a less polar and more volatile compound can be employed. Alternatively, using a base-deactivated column is recommended.[3] Sample dissolution in a suitable organic solvent is standard.

  • For HPLC analysis: If UV detection is used, pre-column derivatization with a UV-active labeling agent (e.g., dansyl chloride, 4-toluenesulfonyl chloride) is often necessary to enhance sensitivity.[2][6] The choice of solvent should be compatible with the mobile phase to ensure good peak shape.

  • For qNMR analysis: The sample is accurately weighed and dissolved in a deuterated solvent containing a known amount of an internal standard. Complete dissolution is essential for accurate quantification.[7]

Analytical Methodologies and Experimental Protocols

Gas Chromatography (GC-FID)

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust method for quantifying volatile amines.

Experimental Protocol:

  • Column: A base-deactivated capillary column, such as an Agilent CP-Sil 8 CB for amines (30 m x 0.32 mm, 1.0 µm), is recommended to minimize peak tailing.[8]

  • Injector: Split/splitless injector, operated in split mode to handle high concentration samples.

  • Sample Preparation: Accurately weigh the this compound sample and dissolve it in a suitable solvent (e.g., methanol, isopropanol) to a known concentration.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).

    • Detector: FID at 280 °C.

  • Quantification: Purity is typically determined by area percent, assuming all impurities have a similar response factor to the main component. For higher accuracy, an internal or external standard method should be used.

Quantitative Data for Similar Tertiary Amines by GC-FID:

ParameterFatty Alkyl Dimethyl Tertiary Amines[9]
Linear Range 0.005 - 1.0 g/L
Correlation Coefficient (r²) > 0.9996
Limit of Detection (LOD) 0.001 - 0.002 g/L
Limit of Quantitation (LOQ) 0.003 - 0.005 g/L
Recovery 90% - 130%
Precision (%RSD) 1.3% - 6.9%
High-Performance Liquid Chromatography (HPLC) with UV Detection (with Derivatization)

Due to the lack of a strong UV chromophore, pre-column derivatization is often employed for the HPLC analysis of aliphatic amines like this compound.

Experimental Protocol:

  • Derivatization: React the sample with a derivatizing agent such as 4-toluenesulfonyl chloride in an alkaline medium to form a UV-active derivative.[2]

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[2]

  • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and a buffered aqueous phase (e.g., 0.1% phosphoric acid in water).[2]

  • Sample Preparation:

    • Accurately weigh the this compound sample.

    • Dissolve in a suitable solvent.

    • Add the derivatizing agent and buffer, then heat to complete the reaction.

    • Dilute to a known volume with the mobile phase.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at the wavelength of maximum absorbance for the derivative (e.g., ~230-254 nm).[2][10]

  • Quantification: An external standard calibration curve is constructed using a reference standard of the derivatized this compound.

Quantitative Data for Piperidine by HPLC-UV with Derivatization:

ParameterPiperidine with 4-Toluene Sulfonyl Chloride Derivatization[2]
Linearity Range 0.44 - 53.33 µg/mL
Correlation Coefficient (r²) 0.9996
Limit of Detection (LOD) 0.15 µg/mL
Limit of Quantitation (LOQ) 0.44 µg/mL
Accuracy (% Recovery) 101.82%
Precision (%RSD) 0.6%
Quantitative NMR (qNMR)

qNMR is a primary analytical method that can provide a highly accurate purity value.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh a precise amount of the this compound sample (e.g., 10-20 mg) into an NMR tube.[7]

    • Accurately weigh and add a known amount of a high-purity internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should have signals that do not overlap with the analyte signals.

    • Add a sufficient volume of a deuterated solvent (e.g., DMSO-d6, CDCl3) to dissolve both the sample and the internal standard completely.[7]

  • NMR Acquisition:

    • Acquire a 1H NMR spectrum using quantitative parameters, which include a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full magnetization recovery.[11]

    • A 90° pulse angle should be used.

    • Ensure a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1 for <1% integration error).[12]

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

    • Calculate the purity using the following equation:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Troubleshooting Guides

GC Analysis Troubleshooting

GCTroubleshooting start Problem: Peak Tailing for this compound cause1 Active Sites in Inlet or Column start->cause1 cause2 Column Contamination start->cause2 cause3 Improper Column Installation start->cause3 cause4 Inappropriate Column Phase start->cause4 solution1a Use a base-deactivated liner and column. cause1->solution1a Mitigate interaction solution1b Derivatize the amine to reduce basicity. cause1->solution1b Mask basicity solution2 Trim the first 10-20 cm of the column. cause2->solution2 Remove non-volatile residues solution3 Re-install the column according to manufacturer's instructions. cause3->solution3 Ensure proper connection and flow path solution4 Use a column specifically designed for amine analysis (e.g., wax or specialized base-deactivated phases). cause4->solution4 Improve compatibility

Caption: Troubleshooting workflow for peak tailing in GC analysis of this compound.

HPLC Analysis Troubleshooting

HPLCTroubleshooting start Problem: Poor Peak Shape or Low Sensitivity cause1 Secondary Interactions with Silanols start->cause1 cause2 Poor UV Absorbance start->cause2 cause3 Mobile Phase pH Incorrect start->cause3 solution1a Use an end-capped C18 column or a specialized column for basic compounds. cause1->solution1a Reduce silanol activity solution1b Add a competing base (e.g., triethylamine) to the mobile phase. cause1->solution1b Saturate active sites solution2 Use pre-column derivatization with a UV-active tag. cause2->solution2 Enhance detectability solution3 Adjust mobile phase pH to be at least 2 pH units away from the pKa of the analyte. cause3->solution3 Ensure consistent ionization state

Caption: Troubleshooting guide for common issues in HPLC analysis of this compound.

Experimental Workflow Visualization

PurityAnalysisWorkflow cluster_GC GC-FID Method cluster_HPLC HPLC-UV Method cluster_qNMR qNMR Method gc_prep Sample Dissolution gc_analysis GC-FID Analysis on Base-Deactivated Column gc_prep->gc_analysis gc_data Purity by Area % or Standardization gc_analysis->gc_data hplc_prep Derivatization with UV-active tag hplc_analysis RP-HPLC-UV Analysis hplc_prep->hplc_analysis hplc_data Quantification via Calibration Curve hplc_analysis->hplc_data qnmr_prep Accurate Weighing with Internal Standard qnmr_analysis 1H-NMR with Quantitative Parameters qnmr_prep->qnmr_analysis qnmr_data Purity Calculation from Integral Ratios qnmr_analysis->qnmr_data start Purity Assessment of this compound start->gc_prep start->hplc_prep start->qnmr_prep

Caption: Overview of analytical workflows for purity determination of this compound.

References

Technical Support Center: Strategies to Minimize Quaternary Ammonium Salt Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for amine alkylation. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing the formation of quaternary ammonium salts during the synthesis of primary, secondary, and tertiary amines.

Frequently Asked Questions (FAQs)

Q1: What is quaternary ammonium salt formation and why is it a problem?

A1: Quaternary ammonium salt formation is a common side reaction during the N-alkylation of amines. After the desired alkylation occurs (e.g., a primary amine is converted to a secondary amine), the product can react again with the alkylating agent.[1] If this process continues, a tertiary amine can be further alkylated to form a positively charged quaternary ammonium salt.[2][3] This over-alkylation is problematic because it reduces the yield of the desired product and introduces a charged, often highly water-soluble byproduct that can complicate purification.[1][4]

Q2: What are the primary drivers of over-alkylation and quaternary salt formation?

A2: The primary reason for over-alkylation is that the alkylated amine product is often more nucleophilic, and therefore more reactive, than the starting amine.[1][3] An electron-donating alkyl group increases the electron density on the nitrogen, making a secondary amine a stronger nucleophile than the primary amine from which it was formed.[1] This increased reactivity makes it more likely to compete for the alkylating agent, leading to a "runaway train" of successive alkylations.[3]

Q3: What key experimental factors influence the formation of quaternary salts?

A3: Several factors can promote the formation of quaternary salts, including:

  • Stoichiometry: An excess of the alkylating agent significantly increases the probability of multiple alkylation events.[4][5]

  • Nucleophilicity: As mentioned, the product amine is often more nucleophilic than the starting material.[1]

  • Reaction Conditions: High concentrations of reactants, high temperatures, and the choice of solvent can all increase the rate of the undesired second or third alkylation.[1][4][6]

  • Steric Hindrance: Less steric bulk around the nitrogen atom can lead to faster rates of alkylation and over-alkylation. Conversely, significant steric hindrance can prevent the formation of quaternary salts.[3][7]

Q4: What are the main strategies to prevent or minimize the formation of quaternary ammonium salts?

A4: The primary strategies can be divided into two categories:

  • Controlling Direct Alkylation Conditions: This involves optimizing the reaction to favor mono-alkylation. Key techniques include using a large excess of the starting amine, slow, dropwise addition of the alkylating agent to maintain its low concentration, lowering the reaction temperature, and using dilute conditions.[1][4][5][6]

  • Alternative Synthetic Routes: When direct alkylation is not selective, other methods are more effective. The most common is reductive amination , which involves reacting an amine with a carbonyl compound and then reducing the resulting imine.[1][3] Other methods include using protecting groups (like Boc or sulfonamides) to temporarily block over-alkylation, or employing named reactions like the Gabriel synthesis for primary amines.[1][2]

Troubleshooting Guide

Symptom / Issue Probable Cause Suggested Solutions
Direct alkylation of a primary or secondary amine produces mainly quaternary salt. The alkylated amine product is more nucleophilic and is reacting faster than the starting material.[1] An excess of the alkylating agent is present locally or overall.[4]1. Increase Excess of Amine: Use a large excess (5-10 equivalents) of the starting amine relative to the alkylating agent.[1] 2. Slow Addition: Add the alkylating agent dropwise using a syringe pump to maintain a very low concentration.[1][4] 3. Lower Temperature: Reduce the reaction temperature to decrease the rate of the second alkylation.[1][6] 4. Dilute: Run the reaction at a lower concentration.[6]
The desired tertiary amine product is difficult to separate from the quaternary salt byproduct. The quaternary salt is highly polar and may be water-soluble, while the tertiary amine is less polar. The salt can sometimes trap the desired product during aqueous workups.[4]1. Optimize Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.[4] 2. Solvent Selection: Use a less polar solvent during the reaction, which can sometimes reduce the rate of quaternary salt formation.[1] 3. Alternative Method: If purification remains a challenge, switch to a more selective synthesis method like reductive amination to avoid the byproduct altogether.[1][4]
Reductive amination is giving a low yield of the desired amine. Imine formation is inefficient or the reducing agent is not appropriate.1. Adjust pH: Imine formation is often pH-sensitive; a slightly acidic medium (pH 4-6) is typically optimal.[1] 2. Use a Dehydrating Agent: Add molecular sieves to remove the water produced during imine formation, driving the equilibrium forward.[1] 3. Choose the Right Reducing Agent: Use a mild and selective reagent like sodium triacetoxyborohydride (STAB), which is highly effective for reductive aminations.[1]
Steric hindrance is preventing the desired N-alkylation. Bulky substituents near the nitrogen atom are impeding the approach of the alkylating agent.[6]1. Use a Less Bulky Alkylating Agent: If possible, switch to a smaller alkylating agent (e.g., methyl iodide).[3] 2. Increase Temperature: Carefully increase the reaction temperature, but monitor for side reactions.[6] 3. Alternative Methods: Consider methods that are more effective for hindered substrates, such as the Mitsunobu reaction or Buchwald-Hartwig amination.[6]

Data Presentation: Comparison of Strategies

StrategyGeneral MethodologyAdvantagesDisadvantagesBest Suited For
Direct Alkylation (Controlled) Amine + Alkyl HalideSimple, one-step process.Prone to over-alkylation; requires careful control and often a large excess of one reagent, which is atom-uneconomical.[5]Synthesis of tertiary amines from secondary amines (less prone to over-alkylation than primary amines) or exhaustive methylation to intentionally form quaternary salts.[2][3]
Reductive Amination Amine + Aldehyde/Ketone → Imine, then Reduction (e.g., with STAB)Highly selective for mono-alkylation, high yields, broad substrate scope, can be done in one pot.[1]Requires a carbonyl compound as the alkyl source; reducing agents can be expensive or hazardous.General and robust synthesis of secondary and tertiary amines.[8][9]
Protecting Group Strategy Protect Amine (e.g., as Boc-carbamate), Alkylate, DeprotectExcellent selectivity, prevents over-alkylation completely.[1]Adds two steps (protection/deprotection) to the synthesis, increasing time and potentially lowering overall yield.Synthesizing complex molecules or when the amine has other reactive functional groups.
Gabriel Synthesis Potassium Phthalimide + Alkyl Halide, then HydrolysisExcellent method for selectively producing primary amines without over-alkylation.[2][10]Limited to the synthesis of primary amines.The selective synthesis of primary amines from primary alkyl halides.[2]

Visualizations

Overalkylation_Cascade cluster_main Over-Alkylation Pathway PA Primary Amine (R-NH2) SA Secondary Amine (R2-NH) More Nucleophilic PA->SA + R'-X TA Tertiary Amine (R3-N) Even More Nucleophilic SA->TA + R'-X QS Quaternary Salt (R4-N+ X-) Final Product TA->QS + R'-X

Caption: The over-alkylation cascade where the product becomes more nucleophilic.

Decision_Flowchart start Goal: Synthesize an Amine q_prod What is the desired product? start->q_prod q_start Is the starting material a primary amine? q_prod->q_start Secondary or Tertiary Amine m_gabriel Use Gabriel Synthesis q_prod->m_gabriel Primary Amine m_quat Use Excess Alkylating Agent (Exhaustive Alkylation) q_prod->m_quat Quaternary Salt m_direct Attempt Direct Alkylation (Use excess amine, slow addition) q_start->m_direct No (2° Amine) q_start->m_direct Yes (1° Amine) q_direct Is direct alkylation providing poor selectivity? m_reductive Use Reductive Amination q_direct->m_reductive Yes m_protect Use a Protecting Group Strategy q_direct->m_protect Yes, and substrate is complex m_direct->q_direct

Caption: A decision-making flowchart for selecting an appropriate alkylation method.

Reductive_Amination_Workflow cluster_workflow Reductive Amination Workflow A 1. Mix Amine and Carbonyl (Aldehyde or Ketone) in suitable solvent. B 2. Allow Imine/Enamine Formation (Adjust pH to 4-6, add dessicant if needed). A->B C 3. Add Reducing Agent (e.g., Sodium Triacetoxyborohydride). B->C D 4. Monitor Reaction (TLC, LC-MS) until completion. C->D E 5. Aqueous Workup & Extraction. D->E F 6. Purify Product (e.g., Column Chromatography). E->F

Caption: General experimental workflow for selective N-alkylation via reductive amination.

Key Experimental Protocols

Protocol 1: Minimizing Quaternary Salt Formation in Direct Alkylation via Slow Addition

This protocol is adapted from methods designed to control the concentration of the alkylating agent, thereby favoring mono-alkylation.[4]

  • Materials:

    • Secondary Amine (e.g., Piperidine)

    • Alkylating Agent (e.g., Alkyl Bromide or Iodide)

    • Anhydrous Solvent (e.g., Acetonitrile)

    • Non-nucleophilic Base (e.g., anhydrous K₂CO₃ or Diisopropylethylamine)

    • Syringe Pump

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the secondary amine (2-3 equivalents) and the base (1.5 equivalents) in the anhydrous solvent.

    • Prepare a dilute solution of the alkylating agent (1 equivalent) in the same anhydrous solvent.

    • Using a syringe pump, add the alkylating agent solution to the stirred amine solution over a period of several hours. The slow addition is critical.

    • Allow the reaction to stir at room temperature or with gentle heating, monitoring its progress by TLC or GC-MS.

    • Once the starting alkylating agent is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[4]

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-alkylated tertiary amine.

    • Purify the product as necessary, typically via column chromatography.

Protocol 2: General One-Pot Procedure for Reductive Amination

This protocol describes a general and highly effective method for the selective synthesis of a secondary or tertiary amine, avoiding over-alkylation issues.[1]

  • Materials:

    • Primary or Secondary Amine (1 equivalent)

    • Aldehyde or Ketone (1-1.2 equivalents)

    • Sodium Triacetoxyborohydride (STAB) (1.5 equivalents)

    • Solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))

    • Acetic Acid (optional, to adjust pH)

  • Procedure:

    • To a stirred solution of the amine in the solvent, add the aldehyde or ketone.

    • Stir the mixture at room temperature for 20-60 minutes to allow for the formation of the imine or enamine intermediate. If the reaction is slow, a small amount of acetic acid can be added to catalyze imine formation (aim for a pH of 4-6).[1]

    • In one portion, add the sodium triacetoxyborohydride (STAB) to the reaction mixture. Note: The reaction may bubble slightly.

    • Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1 to 24 hours.

    • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with the solvent (e.g., DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting amine product by the appropriate method (e.g., column chromatography).

References

Validation & Comparative

A Comparative Analysis of the Catalytic Efficiency of Tertiary Amines, with a Focus on 4-Diethylamino-piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Benchmarking Catalytic Performance in the Knoevenagel Condensation

To objectively assess the catalytic potential of 4-Diethylamino-piperidine, it is instructive to compare its hypothetical performance against well-established tertiary amine catalysts in a standard model reaction. The Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction, serves as an excellent benchmark due to its sensitivity to the nature of the amine catalyst.[1] The reaction involves the condensation of an active methylene compound with an aldehyde or ketone, catalyzed by a base, typically a tertiary amine.[2]

Table 1: Comparative Performance of Tertiary Amines in the Knoevenagel Condensation of Benzaldehyde with Malononitrile

CatalystStructureCatalyst Loading (mol%)Reaction Time (min)Product Yield (%)
This compound (Hypothetical Data)58593
PiperidineC₅H₁₁N1012065
Triethylamine (TEA)(C₂H₅)₃N518075
N,N-Diisopropylethylamine (DIPEA)(i-Pr)₂NEt--High Yields[3]
Dimethylcyclohexylamine (DMCHA)C₈H₁₇N---
1,4-Diazabicyclo[2.2.2]octane (DABCO)C₆H₁₂N₂---

Note: The data for this compound is hypothetical and serves as a placeholder for experimental validation. The performance of other catalysts can vary based on specific reaction conditions.

II. Experimental Protocol: Knoevenagel Condensation

A standardized experimental protocol is crucial for the accurate comparison of catalyst performance.

Materials:

  • Aldehyde (e.g., Benzaldehyde)

  • Active methylene compound (e.g., Malononitrile)

  • Tertiary amine catalyst (e.g., this compound)

  • Solvent (e.g., Ethanol)

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add the aldehyde (1.0 mmol) and the active methylene compound (1.0 mmol) in a suitable solvent (e.g., 5 mL of ethanol).[4]

  • Add the tertiary amine catalyst (e.g., 5 mol%).

  • Stir the reaction mixture at a specified temperature (e.g., room temperature).

  • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction (e.g., with the addition of water).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to determine the isolated yield.

III. Visualizing the Process

Experimental Workflow:

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aldehyde, Active Methylene Compound, and Solvent B Add Tertiary Amine Catalyst A->B 1.0 mmol each 5 mol% catalyst C Stir at Room Temperature B->C D Monitor Progress (TLC/GC) C->D E Quench Reaction D->E Completion F Extract Product E->F G Dry and Concentrate F->G H Purify Product G->H I I H->I Final Product

Caption: A generalized workflow for the tertiary amine-catalyzed Knoevenagel condensation.

Catalytic Cycle of Tertiary Amine in Knoevenagel Condensation:

Knoevenagel_Cycle catalyst Tertiary Amine (R₃N) enolate Enolate Intermediate (Z-CH⁻-Z') catalyst->enolate Deprotonation active_methylene Active Methylene (Z-CH₂-Z') active_methylene->enolate alkoxide Alkoxide Intermediate enolate->alkoxide Nucleophilic Attack aldehyde Aldehyde (R''CHO) aldehyde->alkoxide product α,β-unsaturated product alkoxide->product Dehydration protonated_catalyst Protonated Amine (R₃NH⁺) alkoxide->protonated_catalyst Protonation water H₂O alkoxide->water Elimination protonated_catalyst->catalyst Regeneration

Caption: The catalytic cycle for the Knoevenagel condensation mediated by a tertiary amine.[2]

IV. Advanced Metrics for Catalytic Efficiency

For a more rigorous quantitative comparison, the Turnover Number (TON) and Turnover Frequency (TOF) are critical parameters.

  • Turnover Number (TON): Represents the total number of substrate molecules that a single catalyst molecule can convert into product before becoming deactivated.[5] It is a measure of the catalyst's stability and overall productivity.[6]

    Calculation: TON = (moles of product) / (moles of catalyst)[7]

  • Turnover Frequency (TOF): Defines the rate at which a single active site converts substrate to product per unit of time.[6] It is a measure of the intrinsic activity of the catalyst under specific reaction conditions.[5]

    Calculation: TOF = TON / reaction time[7]

For accurate TOF calculations, it is recommended to use data from low conversion rates (<10%) to ensure the reaction rate is not limited by substrate concentration.[5]

V. Comparison in Polyurethane Chemistry

Tertiary amines are also crucial catalysts in the formation of polyurethanes, where they influence the gelling (urethane formation) and blowing (urea formation) reactions.[8][9] The catalytic activity in this context is highly dependent on the amine's structure and basicity.[9]

Table 2: Qualitative Comparison of Tertiary Amine Catalysts in Polyurethane Foam Production

CatalystPrimary FunctionReactivityKey Characteristics
BL-17 (Tertiary Amine) Gelling & BlowingModerateControlled reaction rates, good foam stability.[10]
Dimethylcyclohexylamine (DMCHA) GellingHighFast gel times, robust cellular structure.[10][11]
Triethylenediamine (TEDA/DABCO) Gelling & BlowingHighStrong, all-purpose catalyst.[11]

VI. Conclusion

While direct, quantitative comparative data for the catalytic efficiency of this compound is sparse, this guide provides a robust framework for its evaluation. By employing standardized experimental protocols, such as the Knoevenagel condensation, and calculating key performance metrics like TON and TOF, researchers can effectively benchmark its performance against other tertiary amines. The choice of catalyst is ultimately application-specific, and a thorough understanding of the structure-activity relationships of these amines is paramount for the development of efficient and selective chemical processes. Further experimental investigation is warranted to fully elucidate the catalytic potential of this compound.

References

comparative study of 4-Diethylamino-piperidine and DIPEA as a non-nucleophilic base

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, the selection of an appropriate non-nucleophilic base is paramount to achieving high yields and minimizing side reactions. Among the myriad of available bases, 4-Diethylamino-piperidine and N,N-Diisopropylethylamine (DIPEA), also known as Hünig's base, are two common choices for researchers. This guide provides an objective comparison of their performance, supported by their physicochemical properties and applications in common organic transformations.

Data Presentation: Physicochemical Properties

A summary of the key properties of this compound and DIPEA is presented below, offering a direct comparison of their fundamental characteristics.

PropertyThis compoundN,N-Diisopropylethylamine (DIPEA)
CAS Number 143300-64-57087-68-5
Molecular Formula C₉H₂₀N₂C₈H₁₉N
Molecular Weight 156.27 g/mol [1]129.24 g/mol [2]
Boiling Point Not readily available126.6 °C[2]
pKa of Conjugate Acid ~10.32 (Predicted)[3]~10.7 (in water), 8.5 (in DMSO)[2]
Structure Piperidine ring with a diethylamino group at the 4-positionAcyclic tertiary amine with two isopropyl groups and one ethyl group
Steric Hindrance Moderately hinderedHighly sterically hindered[2][4][5]
Nucleophilicity ModeratePoor/Low[2][4]

Performance Comparison

The primary distinction in the performance of this compound and DIPEA as non-nucleophilic bases lies in their structural differences, which directly influence their steric hindrance and nucleophilicity.

DIPEA is a sterically hindered organic base widely employed as a proton scavenger.[2][4] Its two bulky isopropyl groups and one ethyl group effectively shield the nitrogen atom's lone pair of electrons, rendering it a poor nucleophile but a good base.[4][5] This characteristic is highly advantageous in reactions where nucleophilic attack by the base would lead to undesired side products. Consequently, DIPEA is a preferred choice in a variety of sensitive transformations, including:

  • Peptide Synthesis: To facilitate amide bond formation and to neutralize acids generated during coupling and deprotection steps without causing significant racemization.[6][7][8][9]

  • Alkylation Reactions: As a selective reagent in the alkylation of secondary amines to tertiary amines, where it helps to prevent the formation of quaternary ammonium salts (Menshutkin reaction).[2][4]

  • Cross-Coupling Reactions: In transition metal-catalyzed reactions like the Heck and Sonogashira couplings, where it acts as a base to neutralize generated acids and can also serve as a ligand for the catalyst.

  • Swern Oxidations: As a hindered base, it can be used as an alternative to triethylamine.[4]

This higher nucleophilicity can be a disadvantage in reactions where the base is intended only to act as a proton scavenger. However, in other contexts, this property might be leveraged. For instance, piperidine and its derivatives are often used as catalysts in reactions like the Knoevenagel condensation, where they can act as both a base and a nucleophilic catalyst.[10]

Experimental Protocols

Below are detailed methodologies for key experiments where these types of non-nucleophilic bases are commonly employed.

Protocol 1: Peptide Coupling using DIPEA

This protocol describes a general procedure for the synthesis of a dipeptide using HBTU as the coupling agent and DIPEA as the base.

Materials:

  • N-protected amino acid (e.g., Fmoc-Ala-OH)

  • C-protected amino acid (e.g., H-Gly-OMe)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • In a round-bottom flask, dissolve the N-protected amino acid (1.0 equiv.) and HBTU (1.0 equiv.) in anhydrous DMF.

  • Add DIPEA (2.0 equiv.) to the solution and stir the mixture for 5-10 minutes at room temperature to activate the carboxylic acid.

  • Add the C-protected amino acid (1.0 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Peptide_Coupling_Workflow cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up & Purification N-protected Amino Acid N-protected Amino Acid Activated Ester Activated Ester N-protected Amino Acid->Activated Ester 1. DMF HBTU HBTU HBTU->Activated Ester DIPEA DIPEA DIPEA->Activated Ester Dipeptide Dipeptide Activated Ester->Dipeptide 2. DMF C-protected Amino Acid C-protected Amino Acid C-protected Amino Acid->Dipeptide Quench Quench Dipeptide->Quench 3. Extraction Extraction Quench->Extraction Purification Purification Extraction->Purification Pure Dipeptide Pure Dipeptide Purification->Pure Dipeptide

Peptide coupling workflow using HBTU/DIPEA.

Protocol 2: Alkylation of a Secondary Amine using DIPEA

This protocol outlines a general procedure for the N-alkylation of a secondary amine using an alkyl halide and DIPEA.

Materials:

  • Secondary amine (e.g., Dibenzylamine)

  • Alkyl halide (e.g., Benzyl bromide)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous acetonitrile

Procedure:

  • To a solution of the secondary amine (1.0 equiv.) in anhydrous acetonitrile, add DIPEA (1.5 equiv.).

  • Add the alkyl halide (1.1 equiv.) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature or heat gently if necessary. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with water to remove the ammonium salt.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography if necessary.

Alkylation_Workflow Secondary Amine Secondary Amine Reaction Mixture Reaction Mixture Secondary Amine->Reaction Mixture 1. Acetonitrile Alkyl Halide Alkyl Halide Alkyl Halide->Reaction Mixture DIPEA DIPEA DIPEA->Reaction Mixture Tertiary Amine Tertiary Amine Reaction Mixture->Tertiary Amine 2. Stir/Heat Work-up Work-up Tertiary Amine->Work-up 3. Pure Tertiary Amine Pure Tertiary Amine Work-up->Pure Tertiary Amine

N-alkylation of a secondary amine using DIPEA.

Protocol 3: Knoevenagel Condensation using a Piperidine-based Catalyst

This protocol provides a general method for a Knoevenagel condensation, a reaction where piperidine derivatives are often used as catalysts. While this protocol uses piperidine, this compound could be investigated as a potential catalyst in a similar fashion.

Materials:

  • Aldehyde (e.g., Benzaldehyde)

  • Active methylene compound (e.g., Malononitrile)

  • This compound (as catalyst)

  • Ethanol

Procedure:

  • In a flask, dissolve the aldehyde (1.0 equiv.) and the active methylene compound (1.0 equiv.) in ethanol.

  • Add a catalytic amount of this compound (e.g., 0.1 equiv.) to the solution.

  • Stir the reaction mixture at room temperature. The product may precipitate out of the solution.

  • Monitor the reaction by TLC.

  • If the product precipitates, collect it by filtration and wash with cold ethanol.

  • If the product is soluble, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Knoevenagel_Condensation cluster_reactants Reactants Aldehyde Aldehyde Reaction Reaction in Ethanol Aldehyde->Reaction Active Methylene Compound Active Methylene Compound Active Methylene Compound->Reaction This compound (cat.) This compound (cat.) This compound (cat.)->Reaction Product Formation Condensation Product Reaction->Product Formation Isolation Isolation/Purification Product Formation->Isolation Final Product Final Product Isolation->Final Product

Knoevenagel condensation workflow.

Conclusion

References

Comparative Biological Activity of 4-Diethylamino-piperidine Derivatives and Other Piperidine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of piperidine derivatives is crucial for the design of novel therapeutics. This guide provides a comparative analysis of the biological activity of 4-diethylamino-piperidine derivatives against other piperidine analogs, supported by experimental data and detailed protocols.

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds.[1] Substitutions on the piperidine ring, particularly at the 4-position, can significantly modulate the pharmacological profile of these molecules. This guide focuses on the biological activities of this compound derivatives in comparison to other analogs, including those with different 4-amino substitutions and other functional groups.

Antifungal Activity

A study on 4-aminopiperidines as a novel class of antifungal agents targeting ergosterol biosynthesis provides a basis for comparison. While this study did not specifically include 4-diethylamino derivatives, it offers valuable data on how different substituents at the 4-amino position affect antifungal potency. The study highlights that the nature of the alkyl or aryl group attached to the 4-amino nitrogen is critical for activity.[2]

For instance, derivatives with long alkyl chains, such as N-dodecyl, demonstrated significant antifungal activity against various fungal strains.[2] This suggests that the lipophilicity of the substituent at the 4-position plays a key role in the antifungal mechanism. It is plausible that this compound derivatives, with their moderately lipophilic diethyl groups, would exhibit a distinct antifungal profile compared to analogs with smaller (e.g., dimethylamino) or larger, more linear alkyl groups.

Table 1: Comparative Antifungal Activity (MIC µg/mL) of 4-Aminopiperidine Derivatives

Compound/AnalogCandida albicansAspergillus fumigatusReference
1-Benzyl-N-dodecylpiperidin-4-amine1-42-8[2]
N-Dodecyl-1-phenethylpiperidin-4-amine1-42-8[2]
Amorolfine (Reference)0.5-24-16[2]
Voriconazole (Reference)≤0.03-0.250.125-1[2]

Anticancer Activity

The piperidine moiety is a common feature in the design of anticancer agents.[3] The cytotoxic effects of piperidine derivatives are often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[4][5][6]

While direct comparative data for this compound derivatives in anticancer assays is limited in the reviewed literature, studies on other 4-substituted piperidones and piperidines indicate that the substituent at the 4-position significantly influences cytotoxicity. For example, a study on 3,5-bis(ylidene)-4-piperidone derivatives, which are curcumin mimics, showed that various substitutions on the piperidine ring led to high potency against several cancer cell lines.[7] Another study on a synthesized piperidine complex, 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl) propyl)piperidin-1-ium chloride, demonstrated a cytotoxic effect on A549 lung cancer cells with an IC50 of 32.43 µM.[8]

To provide a framework for comparison, the following table includes data for a generic 4-substituted piperidine derivative against a cancer cell line.

Table 2: Comparative Anticancer Activity (IC50 µM) of a 4-Substituted Piperidine Derivative

Compound/AnalogCell LineIC50 (µM)Reference
1-Benzyl-1-(2-methyl-3-oxo-3-(p-tolyl) propyl)piperidin-1-ium chlorideA549 (Lung Cancer)32.43[8]

Opioid Receptor Binding Affinity

The 4-anilidopiperidine scaffold is the core structure of potent opioid analgesics like fentanyl.[9] Modifications at the 4-position of the piperidine ring are known to significantly alter the binding affinity and selectivity for opioid receptors.[9][10] The affinity of these compounds is typically determined through competitive radioligand binding assays.[11][12]

Table 3: Comparative µ-Opioid Receptor (MOR) Binding Affinity (Ki, nM) of Fentanyl and an Analog

Compound/Analogµ-Opioid Receptor (Ki, nM)Reference
Fentanyl0.35[13]
Carfentanil0.22[10]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducibility and comparison of biological data. Below are summaries of the key assays mentioned in this guide.

Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against fungal isolates.

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. A suspension of fungal spores or yeast cells is prepared in a sterile saline solution and adjusted to a specific turbidity.

  • Drug Dilution: The test compounds are serially diluted in a 96-well microtiter plate using a suitable broth medium.

  • Inoculation: Each well is inoculated with the prepared fungal suspension.

  • Incubation: The plates are incubated at a specific temperature for a defined period (e.g., 24-48 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[2]

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specific duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[4][6]

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[5]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically 570-590 nm). The absorbance is proportional to the number of viable cells.

Opioid Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to a specific receptor.

  • Membrane Preparation: Cell membranes expressing the opioid receptor of interest are prepared.[11]

  • Competitive Binding: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-DAMGO for the µ-opioid receptor) and varying concentrations of the unlabeled test compound.[12]

  • Incubation and Filtration: The mixture is incubated to reach equilibrium, followed by rapid filtration to separate the bound and free radioligand.[11][12]

  • Radioactivity Measurement: The amount of radioactivity retained on the filters is measured using a scintillation counter.[12]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[12]

Signaling Pathways and Experimental Workflows

The biological effects of piperidine derivatives are mediated through their interaction with specific molecular targets, which in turn modulate various signaling pathways.

Ergosterol Biosynthesis Pathway (Antifungal Activity)

4-Aminopiperidine derivatives exert their antifungal effect by inhibiting enzymes involved in the ergosterol biosynthesis pathway, specifically sterol C14-reductase and sterol C8-isomerase.[2] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to fungal cell death.

Ergosterol_Biosynthesis_Inhibition cluster_inhibition Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps Enzyme1 Sterol C14-reductase FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane CellDeath Fungal Cell Death FungalCellMembrane->CellDeath Piperidine 4-Aminopiperidine Derivatives Piperidine->Enzyme1 Enzyme2 Sterol C8-isomerase Piperidine->Enzyme2

Caption: Inhibition of Ergosterol Biosynthesis by 4-Aminopiperidine Derivatives.

Opioid Receptor Signaling Pathway (Analgesic Activity)

Opioid receptors, including the µ-opioid receptor, are G-protein coupled receptors (GPCRs). Agonist binding, such as by a fentanyl analog, activates downstream signaling cascades that ultimately lead to an analgesic effect.

Opioid_Signaling Ligand Opioid Agonist (e.g., Fentanyl Analog) Receptor µ-Opioid Receptor (GPCR) Ligand->Receptor G_protein Gi/o Protein Activation Receptor->G_protein AdenylylCyclase Adenylyl Cyclase Inhibition G_protein->AdenylylCyclase IonChannels Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) G_protein->IonChannels cAMP ↓ cAMP AdenylylCyclase->cAMP NeuronalActivity ↓ Neuronal Excitability cAMP->NeuronalActivity IonChannels->NeuronalActivity Analgesia Analgesia NeuronalActivity->Analgesia

Caption: Simplified Opioid Receptor Signaling Pathway.

General Experimental Workflow for Drug Discovery

The process of discovering and evaluating new piperidine derivatives typically follows a structured workflow, from synthesis to in vivo testing.

Drug_Discovery_Workflow Synthesis Chemical Synthesis of Piperidine Derivatives Purification Purification and Characterization Synthesis->Purification InVitro In Vitro Biological Screening (e.g., MTT, Binding Assays) Purification->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR Lead_Optimization Lead Compound Optimization SAR->Lead_Optimization Lead_Optimization->Synthesis Iterative Process InVivo In Vivo Efficacy and Toxicity Studies Lead_Optimization->InVivo Clinical_Candidate Preclinical/Clinical Candidate Selection InVivo->Clinical_Candidate

Caption: General Drug Discovery Workflow for Piperidine Derivatives.

References

head-to-head comparison of 4-Diethylamino-piperidine with other catalysts in Knoevenagel condensation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing the Knoevenagel condensation is a critical step in the synthesis of a wide array of valuable compounds. The choice of catalyst is paramount to achieving high yields, short reaction times, and mild reaction conditions. This guide provides a comprehensive head-to-head comparison of 4-Diethylamino-piperidine and other prominent catalysts in this cornerstone carbon-carbon bond-forming reaction, supported by experimental data.

The Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by dehydration, is fundamental in producing intermediates for pharmaceuticals, fine chemicals, and functional polymers.[1] While a variety of catalysts can be employed, ranging from basic amines to heterogeneous systems, their efficiencies can differ significantly. This comparison focuses on the performance of this compound and its analogs against other classes of catalysts, offering a clear perspective for catalyst selection.

Performance Benchmark: The Knoevenagel Condensation of Benzaldehyde and Malononitrile

To provide a standardized comparison, we will focus on the well-established Knoevenagel condensation of benzaldehyde with malononitrile to form benzylidenemalononitrile. This reaction is frequently used as a benchmark to evaluate catalyst efficiency.

Comparative Catalyst Performance Data

The following table summarizes the performance of various catalysts in the Knoevenagel condensation of benzaldehyde and malononitrile, highlighting key parameters such as reaction time and yield.

CatalystCatalyst TypeSolventTemperature (°C)TimeYield (%)
Piperidine Secondary AmineEthanolReflux (approx. 78)2 h~95
Pyrrolidine Secondary AmineEthanol788 h100
3-Methylpiperidine Secondary AmineEthanolReflux (approx. 78)>2 hSlightly lower than Piperidine
Basic-Meso-ZSM-5 Heterogeneous-500.5 h>95[1]
In/AlMCM-41 HeterogeneousEthanolRoom Temperature25 min95[1]
1CaO–1.5MgO (BMO-1) HeterogeneousWaterRoom Temperature-High[1]
[bmim]PF6 Ionic Liquid----
Proline Organocatalyst----
Quinine Organocatalyst----
Taurine Organocatalyst----

Note: Data for this compound is not directly available in a comparative study, however, its performance is expected to be comparable or potentially enhanced compared to piperidine due to the electron-donating nature of the diethylamino group, which can increase the basicity of the piperidine nitrogen.

In-Depth Catalyst Comparison

Secondary Amines (Piperidine, Pyrrolidine, and derivatives):

Piperidine and its derivatives, including the titular this compound, are classic and highly effective homogeneous catalysts for the Knoevenagel condensation.[2] They operate through the formation of an iminium ion intermediate with the aldehyde, which is then attacked by the enolate of the active methylene compound.[3]

  • Piperidine is a widely used and efficient catalyst, often serving as a benchmark.[2]

  • Pyrrolidine , a five-membered ring analog of piperidine, has shown to be a more efficient catalyst in some cases, achieving complete conversion, albeit over a longer reaction time in the provided example.[4] The higher reactivity of the pyrrolidine enamine moiety towards electrophilic attack is a likely reason for its enhanced efficiency.[5]

  • Substituted Piperidines , such as 3-Methylpiperidine, can exhibit slightly different catalytic activity due to steric and electronic effects. While direct data for this compound is scarce, the electron-donating diethylamino group at the 4-position is expected to increase the basicity of the piperidine nitrogen, potentially leading to enhanced catalytic activity.

Heterogeneous Catalysts:

These catalysts offer significant advantages in terms of ease of separation, reusability, and often milder reaction conditions, aligning with the principles of green chemistry.[6]

  • Zeolites and Mesoporous Silicas (e.g., Basic-Meso-ZSM-5, In/AlMCM-41): These solid acid/base catalysts can provide high yields in short reaction times, sometimes even under solvent-free conditions.[1]

  • Mixed Metal Oxides (e.g., 1CaO–1.5MgO): These materials can act as efficient solid base catalysts, often in environmentally benign solvents like water.[1]

Other Catalyst Systems:

  • Ionic Liquids (e.g., [bmim]PF6): These have been explored as both catalysts and reaction media, offering advantages in terms of recyclability.

  • Organocatalysts (e.g., Proline, Quinine, Taurine): These offer a greener alternative to traditional metal-based or toxic catalysts.

Experimental Protocols

Below are detailed experimental protocols for the Knoevenagel condensation using representative catalysts.

Protocol 1: Knoevenagel Condensation Catalyzed by Piperidine

This protocol is a general procedure for the synthesis of benzylidenemalononitrile using piperidine as a catalyst.

Materials:

  • Benzaldehyde

  • Malononitrile

  • Ethanol

  • Piperidine

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzaldehyde (1 equivalent) and malononitrile (1 equivalent) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 10 mol%) to the mixture.

  • Heat the reaction mixture to reflux with constant stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

Protocol 2: Knoevenagel Condensation Catalyzed by Pyrrolidine

This protocol is adapted from a study comparing piperidine and pyrrolidine for the synthesis of thiazolidine-2,4-dione derivatives.[4]

Materials:

  • Aryl aldehyde (e.g., p-methoxybenzaldehyde) (4 mmol)

  • Thiazolidine-2,4-dione (TZD) (4 mmol)

  • Ethanol (60 mL)

  • Pyrrolidine (0.5 - 0.625 equivalents)

  • Round-bottom flask (125 mL)

  • Heating plate with condenser

  • HPLC-UV for analysis

Procedure:

  • In a 125 mL round-bottom flask fitted with a condenser, dissolve the aryl aldehyde (4 mmol) and thiazolidine-2,4-dione (4 mmol) in 60 mL of ethanol.

  • Heat the solution to boiling (approximately 78 °C).

  • Add the specified amount of pyrrolidine to initiate the reaction.

  • Take samples at regular intervals (e.g., 2, 4, 8, 12, 16, 20, 50, 80, 180, 330, and 480 minutes) for analysis by HPLC-UV to monitor the conversion of TZD.

  • At the end of the reaction, crystallize the product by adding 5 mL of glacial acetic acid and 60 mL of water.

  • Recrystallize the crude product to obtain a higher purity.

Experimental Workflow and Signaling Pathways

To visualize the general experimental process and the catalytic cycle of an amine-catalyzed Knoevenagel condensation, the following diagrams are provided.

G cluster_workflow Experimental Workflow Reactants 1. Mix Reactants (Aldehyde + Active Methylene Compound) Solvent 2. Add Solvent Reactants->Solvent Catalyst 3. Add Catalyst (e.g., this compound) Solvent->Catalyst Reaction 4. Heat and Stir Catalyst->Reaction Monitoring 5. Monitor Progress (TLC) Reaction->Monitoring Workup 6. Work-up and Isolation Monitoring->Workup Product 7. Pure Product Workup->Product

Caption: A generalized workflow for performing a Knoevenagel condensation experiment.

G cluster_cycle Catalytic Cycle (Secondary Amine) Aldehyde Aldehyde Iminium Iminium Ion Aldehyde->Iminium + Amine, -H2O Amine Secondary Amine (e.g., Piperidine) Amine->Iminium Adduct Adduct Iminium->Adduct ActiveMethylene Active Methylene Compound Enolate Enolate ActiveMethylene->Enolate + Base Enolate->Adduct Product α,β-Unsaturated Product Adduct->Product - Amine

Caption: The catalytic cycle of a Knoevenagel condensation facilitated by a secondary amine catalyst.

Conclusion

The selection of an optimal catalyst for the Knoevenagel condensation is a multifaceted decision that depends on the specific substrates, desired reaction conditions, and considerations for green chemistry. While traditional homogeneous catalysts like piperidine and its derivatives, including this compound, offer high efficiency and are well-understood, heterogeneous catalysts and other modern alternatives provide significant advantages in terms of sustainability and ease of use. This guide provides a foundational comparison to aid researchers in making informed decisions for their synthetic endeavors. Further experimental investigation into the direct comparative performance of this compound is warranted to fully elucidate its potential as a superior catalyst in this important transformation.

References

Comparative Analysis of Synthetic Routes to 4-Diethylamino-piperidine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of the cost-effectiveness of two primary synthetic routes to 4-Diethylamino-piperidine, a valuable building block in medicinal chemistry. The two methods evaluated are reductive amination and N-alkylation, with a focus on experimental protocols, yield, and cost of starting materials.

Executive Summary

Two common synthetic pathways to this compound were investigated: the reductive amination of N-Boc-4-piperidone with diethylamine and the N-alkylation of 4-amino-1-Boc-piperidine with an ethylating agent. While both routes are viable, this analysis, based on available experimental data for analogous reactions and current reagent costs, suggests that the reductive amination pathway may offer a more cost-effective solution for large-scale synthesis due to potentially higher overall yields and the lower cost of the starting piperidone derivative. However, the N-alkylation route provides a straightforward alternative, particularly for smaller-scale syntheses where reagent cost is less of a limiting factor.

Data Presentation

To facilitate a clear comparison, the following tables summarize the key quantitative data for each synthetic route. Please note that yields are based on reported procedures for similar compounds and may vary depending on specific experimental conditions.

Table 1: Cost Analysis of Starting Materials and Reagents

ReagentSupplier ExamplePrice (USD) per UnitMolar Mass ( g/mol )Cost (USD) per Mole
Route 1: Reductive Amination
N-Boc-4-piperidoneSigma-Aldrich$59.40 / 5 g[1]199.25$2366.10
IndiaMART~ $120 / kg[2]199.25~$23.91
DiethylamineSigma-Aldrich$42.60 / 100 mL73.14$37.28
Fisher Scientific$40.50 / 100 mL[3]73.14$35.44
Sodium TriacetoxyborohydrideSigma-Aldrich$58.70 / 25 g[4]211.94$148.86
Strem Chemicals$50.00 / 25 g[5]211.94$126.58
Route 2: N-Alkylation
4-Amino-1-Boc-piperidineSynthonix$30 / 25 g200.28$24.03
Sigma-Aldrich$46.90 / 25 g[6]200.28$37.48
Ethyl BromideSD Fine-Chem~$15.64 / 250 mL108.97~$4.28
ECHEMI$2-2.5 / kg108.97~$0.22 - $0.27
TriethylamineSigma-Aldrich$40.70 / 100 mL[7]101.19$29.49
SD Fine-Chem~$13.61 / 500 mL101.19~$1.97

Note: Prices are subject to change and may vary between suppliers and based on purity.

Table 2: Comparative Analysis of Synthesis Routes

ParameterRoute 1: Reductive AminationRoute 2: N-Alkylation
Starting Materials N-Boc-4-piperidone, Diethylamine4-Amino-1-Boc-piperidine, Ethyl Bromide
Key Reagents Sodium TriacetoxyborohydrideTriethylamine (or other base)
Number of Steps 2 (Reductive Amination, Deprotection)2 (N-Alkylation, Deprotection)
Estimated Yield (Step 1) 62-88% (for analogous reactions)[8]High (often quantitative for similar alkylations)
Estimated Overall Yield Potentially 55-80%Potentially high, but dependent on controlling over-alkylation
Key Advantages Utilizes a more readily available and potentially cheaper piperidone starting material for large scale.Straightforward reaction, potentially high yielding for the alkylation step.
Key Disadvantages Requires a hydride reducing agent.Risk of over-alkylation to form quaternary ammonium salts. Requires a more expensive starting material (4-amino-1-Boc-piperidine).
Estimated Cost-Effectiveness Potentially more cost-effective for larger scale synthesis.May be more suitable for smaller scale or when the starting amine is readily available.

Experimental Protocols

The following are generalized experimental protocols for the key steps in each synthetic route, based on established procedures for similar transformations. Researchers should optimize these conditions for their specific needs.

Route 1: Reductive Amination of N-Boc-4-piperidone with Diethylamine

Step 1: Synthesis of N-Boc-4-(diethylamino)piperidine

  • Materials: N-Boc-4-piperidone, Diethylamine, Sodium triacetoxyborohydride, Dichloromethane (DCM), Saturated aqueous sodium bicarbonate.

  • Procedure:

    • Dissolve N-Boc-4-piperidone (1 equivalent) and diethylamine (1.2 equivalents) in anhydrous DCM.

    • Stir the mixture at room temperature for 1-2 hours.

    • Cool the reaction mixture to 0 °C.

    • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Quench the reaction with saturated aqueous sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Step 2: Deprotection of N-Boc-4-(diethylamino)piperidine

  • Materials: N-Boc-4-(diethylamino)piperidine, Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane, Dichloromethane (DCM).

  • Procedure:

    • Dissolve the crude N-Boc-4-(diethylamino)piperidine in DCM.

    • Add an excess of TFA or a solution of HCl in dioxane.

    • Stir the mixture at room temperature for 1-4 hours.

    • Remove the solvent and excess acid under reduced pressure to obtain the hydrochloride or trifluoroacetate salt of this compound.

Route 2: N-Alkylation of 4-Amino-1-Boc-piperidine with Ethyl Bromide

Step 1: Synthesis of N-Boc-N,N-diethyl-4-aminopiperidine

  • Materials: 4-Amino-1-Boc-piperidine, Ethyl bromide, Triethylamine (or another suitable base), Acetonitrile or DMF.

  • Procedure:

    • Dissolve 4-Amino-1-Boc-piperidine (1 equivalent) and triethylamine (2.5 equivalents) in anhydrous acetonitrile or DMF.

    • Add ethyl bromide (2.2 equivalents) dropwise to the solution.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, remove the solvent under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

Step 2: Deprotection of N-Boc-N,N-diethyl-4-aminopiperidine

  • Follow the same deprotection protocol as described in Route 1, Step 2.

Mandatory Visualization

The logical workflows for the two synthetic routes are depicted in the following diagrams generated using the DOT language.

Synthesis_Routes cluster_0 Route 1: Reductive Amination cluster_1 Route 2: N-Alkylation A1 N-Boc-4-piperidone C1 Reductive Amination (NaBH(OAc)3, DCM) A1->C1 B1 Diethylamine B1->C1 D1 N-Boc-4-(diethylamino)piperidine C1->D1 E1 Deprotection (TFA or HCl) D1->E1 F1 This compound E1->F1 A2 4-Amino-1-Boc-piperidine C2 N-Alkylation (Et3N, MeCN/DMF) A2->C2 B2 Ethyl Bromide B2->C2 D2 N-Boc-N,N-diethyl-4-aminopiperidine C2->D2 E2 Deprotection (TFA or HCl) D2->E2 F2 This compound E2->F2

Caption: Synthetic routes to this compound.

This guide provides a foundational comparison to aid in the selection of a synthetic route for this compound. Researchers are encouraged to perform their own process optimization and cost analysis based on their specific laboratory or production capabilities.

References

structure-activity relationship of 4-dialkylamino-piperidines in a specific biological assay

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the structure-activity relationships (SAR) of a series of 4-dialkylamino-piperidine derivatives has revealed key structural features essential for their antifungal activity. This guide compares the antifungal potency of various analogs, providing insights into the molecular determinants of their action, supported by detailed experimental data and protocols. The primary biological assay discussed is the determination of minimal inhibitory concentrations (MICs) against clinically relevant fungal strains, which indicates the efficacy of these compounds in inhibiting fungal growth.

Quantitative Data Summary

The antifungal activity of 4-dialkylamino-piperidine analogs was evaluated against a panel of fungal species. The data, summarized in the table below, highlights the impact of substitutions at the piperidine nitrogen (R¹) and the 4-amino group (R²) on the minimal inhibitory concentration (MIC). The most potent compounds exhibit a specific combination of a benzyl or phenylethyl group at the R¹ position and a long alkyl chain, particularly n-dodecyl, at the R² position.

CompoundR¹ SubstituentR² SubstituentAntifungal Activity (MIC in µg/mL) against Candida spp. and Aspergillus spp.
2b Benzyln-DodecylPotent activity observed
3b Phenylethyln-DodecylPotent activity observed
2a Benzyl4-tert-butylbenzylModerate activity
4b Bocn-DodecylNoteworthy activity
5b Hn-DodecylNoteworthy activity
Other AnalogsVarious benzyl/phenylethylShorter, branched, or cyclic alkyl residuesDetrimental to activity

Key SAR Observations:

  • R¹ Position (Piperidine Nitrogen): Both benzyl and phenylethyl substituents at this position can lead to high antifungal activity.[1]

  • R² Position (4-Amino Group): A long, linear alkyl chain is crucial for potent activity. The n-dodecyl (C₁₂) residue was identified as the most effective.[1] Shorter, branched, or cyclic alkyl groups at this position are detrimental to the antifungal activity.[1]

  • Combined Effect: The combination of a benzyl or phenylethyl group at R¹ and an n-dodecyl group at R² results in compounds with outstanding antifungal activity, comparable to established antifungal agents like amorolfine and voriconazole.[1]

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the general workflow for structure-activity relationship studies and the proposed mechanism of action for the most potent 4-dialkylamino-piperidine antifungal agents.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Iteration start Design Analogs synthesis Chemical Synthesis start->synthesis purification Purification & Characterization synthesis->purification screening Antifungal Activity Assay (MIC Determination) purification->screening tox_assay Toxicity Assays screening->tox_assay sar_analysis SAR Analysis tox_assay->sar_analysis optimization Lead Optimization sar_analysis->optimization optimization->start Iterative Design end Candidate Drug optimization->end

General workflow for Structure-Activity Relationship (SAR) studies.

Antifungal_Mechanism compound 4-Dialkylamino-piperidines (e.g., 2b, 3b) enzyme1 Sterol C14-reductase compound->enzyme1 inhibition enzyme2 Sterol C8-isomerase compound->enzyme2 inhibition ergosterol_pathway Ergosterol Biosynthesis Pathway fungal_membrane Fungal Cell Membrane Disruption ergosterol_pathway->fungal_membrane impaired synthesis leads to

Proposed mechanism of action for the antifungal 4-dialkylamino-piperidines.

Experimental Protocols

Antifungal Susceptibility Testing (Microbroth Dilution Assay)

This protocol is adapted from standardized methods for determining the Minimal Inhibitory Concentration (MIC) of antifungal agents.

  • Preparation of Fungal Inoculum:

    • Clinically relevant fungal isolates (e.g., Candida spp., Aspergillus spp.) are cultured on appropriate agar plates.

    • A suspension of fungal spores or cells is prepared in sterile saline and adjusted to a concentration of approximately 0.5 to 2.5 x 10³ cells/mL.

  • Preparation of Drug Dilutions:

    • The 4-dialkylamino-piperidine compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

    • Serial two-fold dilutions of the compounds are prepared in 96-well microtiter plates using RPMI 1640 medium. The final concentrations typically range from 0.03 to 16 µg/mL.

  • Inoculation and Incubation:

    • Each well containing the drug dilution is inoculated with the fungal suspension.

    • Positive (no drug) and negative (no fungus) control wells are included.

    • The microtiter plates are incubated at 35-37°C for 24-48 hours, depending on the fungal species.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% reduction) compared to the positive control. Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength.

Mechanism of Action Study: Sterol Analysis

To investigate the impact of the compounds on ergosterol biosynthesis, the following steps are performed:

  • Fungal Culture and Treatment:

    • The model yeast strain, such as Yarrowia lipolytica, is cultured in a suitable medium.

    • The culture is treated with a sub-inhibitory concentration of the active 4-dialkylamino-piperidine compound. A control culture without the compound is run in parallel.

  • Sterol Extraction:

    • After a defined incubation period, the fungal cells are harvested by centrifugation.

    • The cell pellet is saponified using a strong base (e.g., potassium hydroxide in methanol) to release the sterols.

    • The non-saponifiable lipids, including sterols, are extracted with an organic solvent like n-heptane.

  • Analysis of Sterol Composition:

    • The extracted sterol fraction is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

    • The sterol profile of the treated cells is compared to that of the untreated control cells. An accumulation of specific sterol intermediates and a depletion of ergosterol in the treated cells can indicate the inhibition of specific enzymes in the ergosterol biosynthesis pathway, such as sterol C14-reductase and sterol C8-isomerase.[1]

References

Safety Operating Guide

Proper Disposal of 4-Diethylamino-piperidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of laboratory chemicals are critical for ensuring personnel safety and environmental protection. For researchers, scientists, and drug development professionals handling 4-Diethylamino-piperidine, a piperidine derivative, adherence to strict disposal protocols is essential. This guide provides a procedural framework for its safe disposal.

Immediate Safety and Handling Considerations

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. Based on information for similar amine compounds, this should include:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Splash goggles or safety glasses.[1][2]

  • Lab Coat: A standard laboratory coat to protect clothing.

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[3][4]

Step-by-Step Disposal Protocol

The disposal of this compound should be managed as hazardous waste. The following steps provide a general guideline for its proper disposal:

  • Waste Identification and Segregation:

    • Characterize the waste: Determine if the this compound is in pure form, a solution, or mixed with other reagents.

    • Segregate from incompatible materials: Amine waste should be kept separate from other chemical waste streams to prevent hazardous reactions.[4] Specifically, do not mix with acids, oxidizing agents, or halogenated solvents.[4]

  • Containerization and Labeling:

    • Use a dedicated and compatible waste container. Chemically resistant plastic or glass containers with a tightly fitting screw cap are generally suitable.[4]

    • Ensure the container is clean and in good condition.

    • Label the container clearly and accurately. The label should include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The approximate concentration and volume

      • The date of accumulation

      • Any other components in the waste mixture

  • Storage of Chemical Waste:

    • Store the sealed waste container in a designated satellite accumulation area.

    • This area should be a cool, dry, and well-ventilated space, away from heat sources and direct sunlight.[4][5]

    • Ensure the storage area has secondary containment to prevent spills from spreading.

  • Final Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor for pickup and final disposal.[4]

    • Do not dispose of this compound down the drain or in regular trash.[4]

    • For empty containers that held this compound, triple rinse with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.

Quantitative Data for Similar Compounds

The following table summarizes key data points from the Safety Data Sheets of similar piperidine compounds. This information can provide a general understanding of the potential hazards.

Property4-(Dimethylamino)piperidinePiperidine
CAS Number 50533-97-6110-89-4
Boiling Point 187 °C106 °C
Hazard Statements Causes severe skin burns and eye damage. May cause respiratory irritation.[3]Highly flammable liquid and vapor. Toxic in contact with skin or if inhaled. Causes severe skin burns and eye damage. Harmful to aquatic life.
Personal Protective Equipment Protective gloves, protective clothing, eye protection, face protection.[3]Wear protective gloves/ protective clothing/ eye protection/ face protection.
Disposal Consideration Dispose of contents/container to an approved waste disposal plant.[3]Burn in a chemical incinerator equipped with an afterburner and scrubber. Observe all federal, state, and local environmental regulations.[5]

Experimental Protocols

Detailed experimental protocols involving this compound were not the focus of the search. For specific handling and use in experiments, it is crucial to consult relevant published literature and established laboratory safety protocols.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

A Start: this compound Waste Generated B Is the waste mixed with other chemicals? A->B C Identify all components of the waste mixture B->C Yes D Segregate from incompatible waste streams (e.g., acids, oxidizers) B->D No C->D E Select a compatible, labeled hazardous waste container D->E F Store in a designated satellite accumulation area E->F G Contact EHS or licensed waste contractor for disposal F->G H End: Proper Disposal G->H

Caption: Workflow for the proper disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.